K 01-162
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-N,N-dimethyl-9H-fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-17(2)13-4-6-15-11(9-13)7-10-8-12(16)3-5-14(10)15/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABXKWWJTYSDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647729 | |
| Record name | 7-Bromo-N,N-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677746-25-7 | |
| Record name | 7-Bromo-N,N-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of K 01-162: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
K 01-162 is a small-molecule compound that has demonstrated significant potential as a disease-modifying agent for Alzheimer's disease. Its mechanism of action is centered on the direct inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of the disease. By interacting with Aβ oligomers and fibrils, this compound mitigates their neurotoxic effects. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative data from key experiments, and detailed experimental protocols for this compound.
Core Mechanism of Action: Inhibition of Amyloid-Beta Aggregation
The primary mechanism of action of this compound is its ability to directly bind to and destabilize neurotoxic amyloid-beta (Aβ) oligomers (AβO) and inhibit the formation of Aβ fibrils.[1] This interaction prevents the downstream pathological events associated with Aβ aggregation, including synaptic dysfunction and neuronal cell death.
Computational studies have further elucidated the molecular basis of this interaction. This compound is proposed to stabilize the native α-helical conformation of the hydrophobic core of the Aβ42 peptide.[2] This stabilizing effect is thought to prevent the conformational change to the β-sheet structure that is characteristic of amyloid fibril formation.
Signaling Pathway Interruption
Aβ oligomers are known to exert their neurotoxic effects by aberrantly binding to synaptic sites, leading to impaired synaptic plasticity and neuronal damage. This compound has been shown to block this harmful interaction between AβO and synapses.[1] By preventing the binding of AβO to their putative receptors on the neuronal surface, this compound effectively interrupts the downstream signaling cascades that lead to synaptic dysfunction and neurotoxicity.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Binding Affinity
| Parameter | Value | Description | Reference |
| EC50 | 80 nM | Effective concentration for binding and destabilizing AβO. | [1] |
| KD | 19 µM | Dissociation constant for direct binding to AβO. | [3] |
Table 2: In Vivo Efficacy in a Mouse Model of Alzheimer's Disease
| Animal Model | Treatment | Outcome | Reference |
| 5xFAD Mice | 100 µM this compound via intracerebroventricular infusion for 2 weeks | ~50% reduction in amyloid load in the hippocampus. | [1][2] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the key experiments that characterized the mechanism of action of this compound. These protocols are based on the studies conducted by Hong et al. (2010).[1]
In Vivo Attenuation of Amyloid Load in 5xFAD Mice
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Animal Model: 5xFAD transgenic mice, which develop Aβ amyloidosis, were used at 3 months of age.[1]
-
Drug Administration: this compound (100 µM in a vehicle of 5% DMSO, 2.5% Tween-20, and 92.5% artificial cerebrospinal fluid) or vehicle alone was administered via intracerebroventricular infusion using Alzet osmotic pumps at a rate of 0.25 µL/h for 2 weeks.[1]
-
Tissue Processing and Analysis: Following the infusion period, mice were euthanized, and their brains were collected. The brain tissue was then sectioned and subjected to immunohistochemistry using an anti-Aβ antibody (6E10) to visualize amyloid plaques.[1]
-
Quantification: The amyloid burden in the hippocampus was quantified from the stained brain sections to determine the extent of plaque reduction in the this compound-treated group compared to the control group.[1]
Aβ Oligomer (AβO) Binding Assay
-
AβO Preparation: Aβ42 peptides were prepared to form oligomers.
-
Assay Principle: This assay measures the ability of this compound to directly interact with AβO. The specific technique used in the primary literature was electron paramagnetic resonance (EPR) spectroscopy, which can detect changes in the molecular environment of a spin-labeled probe upon binding.
-
Methodology: A spin-labeled version of this compound or a similar fluorene compound was incubated with prepared AβO. The EPR spectrum was then recorded to observe changes indicative of binding and destabilization of the oligomer structure.[1]
Inhibition of AβO-Synapse Binding
-
Neuronal Culture: Primary hippocampal neurons were cultured from mice.
-
AβO Treatment: Cultured neurons were exposed to AβO in the presence or absence of varying concentrations of this compound (0.78-50 µM) for 5 minutes.[3]
-
Analysis: The extent of AβO binding to synaptic sites on the neurons was quantified, likely through immunofluorescence microscopy, to determine the inhibitory effect of this compound.
Summary and Future Directions
This compound represents a promising therapeutic candidate for Alzheimer's disease by directly targeting the pathogenic aggregation of amyloid-beta. Its mechanism involves the stabilization of the native Aβ peptide structure, prevention of fibril formation, and the blockade of neurotoxic AβO-synapse interactions. The quantitative data from both in vitro and in vivo studies support its potency and efficacy.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs to enhance brain bioavailability and therapeutic efficacy. Further investigation into the precise molecular interactions with different Aβ species and the long-term effects on cognitive function in relevant animal models will be crucial for its clinical development.
References
- 1. Candidate anti-Aβ fluorene compounds selected from analogs of amyloid imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alzheimer's Disease Drug Candidates Stabilize A-β Protein Native Structure by Interacting with the Hydrophobic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and study of 2-amino- 7-bromofluorenes modified with nitroxides and their precursors as dual anti-amyloid and antioxidant active compounds - PMC [pmc.ncbi.nlm.nih.gov]
K 01-162: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a β-Amyloid Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
K 01-162 is a small molecule inhibitor of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and mechanism of action of this compound. Initially identified from a library of fluorene-based compounds, this compound has demonstrated the ability to bind to and destabilize neurotoxic Aβ oligomers, thereby mitigating their cytotoxic effects. This document summarizes the quantitative binding data, outlines the conceptual synthesis approach, and details the experimental observations that elucidate its mode of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for Alzheimer's disease.
Discovery of this compound
This compound was discovered through a screening of a chemical library of fluorene compounds, which were originally synthesized as potential amyloid imaging agents.[1][2] The lead compounds, including this compound (identified as 7-bromo-N,N-dimethyl-9H-fluoren-2-amine), were selected based on their ability to protect neuronal cells from the cytotoxicity induced by intracellular Aβ oligomers (AβO).[1] This discovery highlighted a therapeutic potential for this class of compounds beyond their initial diagnostic purpose.
The selection process involved identifying molecules that could counteract the harmful effects of AβO, which are considered the primary neurotoxic species in the etiology of Alzheimer's disease.[3][4] this compound emerged as a promising candidate due to its demonstrated efficacy in cell-based assays.[1][4]
Synthesis Pathway
The chemical structure of this compound is 7-bromo-N,N-dimethyl-9H-fluoren-2-amine. While a detailed, step-by-step synthesis protocol for this compound is not extensively published, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the functionalization of a fluorene core.
The synthesis would likely commence with a fluorene backbone, followed by sequential bromination and amination reactions. The N,N-dimethylamino group could be introduced via reductive amination or a Buchwald-Hartwig amination. The specific reaction conditions, catalysts, and purification methods would require empirical optimization.
Mechanism of Action and Quantitative Data
This compound exerts its neuroprotective effects by directly interacting with and destabilizing Aβ oligomers.[1][4] This interaction inhibits the formation of larger, insoluble Aβ fibrils and reduces the levels of toxic AβO.[1] Furthermore, this compound has been shown to block the harmful binding of AβO to synapses.[1] The ability of this compound to penetrate the brain and reduce the cerebral amyloid burden has been demonstrated in animal models.[1][4]
Quantitative Binding and Efficacy Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Target | Method | Reference |
| EC50 | 80 nM | Aβ42 peptide binding | Not Specified | [5] |
| Kd | 19 µM | Aβ Oligomer (AβO) binding | Surface Plasmon Resonance (SPR) | [5] |
Signaling Pathway Intervention
This compound's mechanism of action involves interfering with the Aβ aggregation cascade, a central pathway in the pathogenesis of Alzheimer's disease. By binding to Aβ monomers and oligomers, it prevents their assembly into neurotoxic higher-order structures.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kd Determination
While the specific parameters for the this compound assay are not detailed, a general protocol for determining the dissociation constant (Kd) of a small molecule to an immobilized protein (AβO) using SPR is as follows:
-
Immobilization: Aβ oligomers are immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.
-
Data Acquisition: The change in the SPR signal (response units) is monitored in real-time to measure the association and dissociation of this compound.
-
Data Analysis: The equilibrium binding responses are plotted against the concentration of this compound, and the data are fitted to a steady-state affinity model to calculate the Kd.
Competitive Binding Assay for EC50 Determination
A competitive binding assay would likely be used to determine the EC50 for Aβ42 peptide binding. A generalized protocol is:
-
Assay Setup: A known labeled ligand that binds to Aβ42 is incubated with the Aβ42 peptide.
-
Competition: Increasing concentrations of this compound are added to the mixture to compete with the labeled ligand for binding to Aβ42.
-
Signal Measurement: The signal from the labeled ligand is measured at each concentration of this compound.
-
Data Analysis: The data are plotted as the percentage of inhibition of the labeled ligand binding versus the concentration of this compound. The EC50 is the concentration of this compound that causes a 50% reduction in the binding of the labeled ligand.
Conclusion
This compound represents a promising fluorene-based scaffold for the development of therapeutics targeting Aβ aggregation in Alzheimer's disease. Its discovery was driven by a targeted screen for neuroprotective agents against AβO-induced toxicity. The molecule's ability to directly bind and destabilize these toxic oligomers provides a clear mechanism for its observed efficacy. While a detailed synthesis protocol requires further elucidation, the conceptual pathway is straightforward for those skilled in the art. The quantitative data on its binding affinity and efficacy underscore its potential as a lead compound for further optimization and preclinical development. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing the field of Alzheimer's drug discovery.
References
- 1. Candidate anti-Aβ fluorene compounds selected from analogs of amyloid imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News Briefs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of spin-labeled fluorene compounds on the assembly and toxicity of the aβ peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Spin-Labeled Fluorene Compounds on the Assembly and Toxicity of the Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
K 01-162: A Technical Guide to its Chemical Properties, Structure, and Anti-Amyloidogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
K 01-162 is a small molecule inhibitor of amyloid-β (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical and structural properties of this compound, its mechanism of action in modulating Aβ aggregation and toxicity, and detailed protocols for relevant experimental assays. The information presented herein is intended to support further research and development of this compound and related compounds as potential therapeutic agents for Alzheimer's disease.
Chemical Properties and Structure
This compound, also known as K162, is a fluorene derivative with the following chemical and physical properties.
| Property | Value | Reference(s) |
| IUPAC Name | 7-bromo-N,N-dimethyl-9H-fluoren-2-amine | [][2] |
| Molecular Formula | C₁₅H₁₄BrN | [][2] |
| Molecular Weight | 288.18 g/mol | [][2] |
| CAS Number | 677746-25-7 | [] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% by HPLC | [3] |
| Solubility | Soluble in DMSO | [] |
Structure:
Note: This is a simplified 2D representation. For a more accurate representation, 3D modeling would be required.
Spectroscopic Data
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of Aβ fibril formation and neurotoxicity. Its primary mechanism of action involves the direct binding to and destabilization of soluble Aβ oligomers (AβOs), which are considered the most neurotoxic species in Alzheimer's disease.
| Parameter | Value | Target | Assay | Reference(s) |
| EC₅₀ | 80 nM | Aβ₄₂ peptide fibril formation | Neuronal MC65 culture-based assay | [3][5] |
| Effect | Reduces intracellular AβO levels | AβOs | Primary neuronal culture | [5] |
| Effect | Blocks synaptic binding of AβO | AβOs | Mouse hippocampal neurons | [5] |
| Effect | Reduces amyloid load in hippocampus by 50% | Brain amyloid burden | 5xFAD mice in vivo | [6] |
Modulation of Aβ Aggregation Pathway
This compound alters the aggregation pathway of Aβ peptides. Instead of forming toxic oligomers, the presence of this compound appears to favor the formation of non-toxic monomers, dimers, and fibrils, thereby bypassing the critical neurotoxic oligomeric intermediates[7]. This is achieved through its interaction with Aβ, which prevents the conformational changes necessary for the formation of toxic oligomers[7].
Inhibition of AβO-Induced Membrane Permeation
A key aspect of AβO toxicity is their ability to disrupt cellular membranes, leading to ion dysregulation and cell death. This compound has been shown to inhibit this AβO-induced lipid membrane permeation, thus preserving membrane integrity[7].
Signaling Pathways
The precise downstream signaling pathways modulated by this compound's interaction with Aβ oligomers are a subject of ongoing research. However, by inhibiting the formation and toxicity of Aβ oligomers, this compound is expected to interfere with the pathological signaling cascades initiated by these toxic species. Aβ oligomers are known to aberrantly activate multiple downstream pathways leading to synaptic dysfunction and neuronal death.
Caption: Proposed signaling pathway modulation by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.
In Vivo Study in 5xFAD Mice
Objective: To assess the in vivo efficacy of this compound in reducing brain amyloid burden.
Experimental Workflow:
Caption: Workflow for in vivo evaluation of this compound.
Methodology:
-
Animal Model: 5xFAD transgenic mice, which overexpress five familial Alzheimer's disease mutations, are used as a model for cerebral Aβ amyloidosis.
-
Treatment: this compound is administered via continuous intracerebroventricular infusion at a concentration of 100 µM for a period of 2 weeks. A vehicle control group receives a continuous infusion of the vehicle solution.
-
Tissue Processing: Following the treatment period, mice are euthanized, and their brains are harvested. The brains are fixed, sectioned, and prepared for immunohistochemistry.
-
Immunohistochemistry: Brain sections are stained with antibodies specific for Aβ plaques (e.g., 6E10).
-
Analysis: The amyloid plaque burden in specific brain regions, such as the hippocampus, is quantified using microscopy and image analysis software. The results from the this compound-treated group are compared to the vehicle-treated control group.
Aβ Aggregation and Inhibition Assays
Objective: To evaluate the effect of this compound on the aggregation of Aβ peptides in vitro.
Experimental Workflow:
References
- 2. Page loading... [guidechem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. β-Amyloid Oligomer Inhibitor, K01-162 The β-Amyloid Oligomer Inhibitor, K01-162 controls the biological activity of β-Amyloid Oligomer. | Sigma-Aldrich [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Inhibition of Amyloid β-Induced Lipid Membrane Permeation and Amyloid β Aggregation by K162 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of K 01-162: A Technical Guide to Its Modulation of Amyloid-β Oligomerization and Neurotoxicity
Audience: Researchers, scientists, and drug development professionals.
Abstract: Alzheimer's disease (AD) is a progressive neurodegenerative disorder closely associated with the aggregation of the amyloid-β (Aβ) peptide.[1] Mounting evidence identifies soluble Aβ oligomers (AβOs) as the primary neurotoxic species responsible for synaptic dysfunction and neuronal damage.[1][2] This document provides a technical overview of the in vitro studies on K 01-162 (also known as K162), a fluorene-based small molecule designed to counteract AβO toxicity.[1][3] this compound demonstrates a unique mechanism of action by altering the Aβ aggregation pathway, bypassing the formation of toxic oligomers, and preserving the integrity of lipid membranes.[1][3][4] This guide details the experimental protocols used to elucidate its efficacy and presents the quantitative data supporting its potential as a therapeutic candidate for AD.
Mechanism of Action: Bypassing Toxic Oligomer Formation
The primary mechanism of this compound is not to prevent Aβ aggregation entirely but to redirect it away from the formation of toxic, membrane-permeating oligomers.[1][3] In the typical AD pathological cascade, Aβ monomers (AβMs) aggregate into neurotoxic Aβ oligomers (AβOs), which eventually form larger, insoluble Aβ fibrils (AβFs).[1] this compound intervenes in this process. In its presence, Aβ monomers first form dimers (AβDs). These dimers then proceed to fibrillize directly, effectively bypassing the production of harmful oligomeric intermediates.[1][3] A significant advantage of this mechanism is the preservation of neurologically beneficial Aβ monomers, which are typically consumed in other inhibitory strategies.[1][3][4]
Molecular dynamics studies suggest that once this compound binds to any form of Aβ, further aggregation becomes energetically unfavorable.[3] It appears to bind to the hydrophilic residues of Aβ monomers, which inhibits, but does not entirely block, monomer aggregation.[1][3]
Caption: Figure 1: this compound redirects Aβ aggregation, bypassing toxic oligomer formation.
Quantitative Data Presentation
The in vitro efficacy of this compound has been quantified through various assays. The data highlights its potency in protecting neurons and its significant impact on the rate of Aβ aggregation.
| Parameter | Method | Value | Description | Source |
| EC₅₀ | MC65 Neuronal Culture Assay | 80 nM | The effective concentration to achieve 50% of the maximum protective effect against AβO-induced toxicity.[5][6][7] | [5][6][7] |
| Aβ Aggregation | Atomic Force Microscopy (AFM) | 25% | Percentage of Aβ monomers that aggregated into oligomers after 24 hours in the presence of this compound.[1] | [1] |
| Aβ Aggregation (Control) | Atomic Force Microscopy (AFM) | 60% | Percentage of Aβ monomers that aggregated into oligomers after 24 hours in the absence of this compound.[1] | [1] |
| Binding Affinity Order | Molecular Dynamics (MD) | AβDs > AβMs > AβFs | This compound shows the highest binding affinity for Aβ dimers, followed by monomers and fibrils.[1][3] | [1][3] |
Experimental Protocols
The mechanism and efficacy of this compound were elucidated using a combination of biophysical, microscopic, and cell-based assays.
Assessment of AβO-Induced Membrane Permeation
To determine if this compound could prevent the primary toxic effect of AβOs—the disruption of cell membranes—researchers used a model bilayer lipid membrane (BLM).
-
Electrochemical Impedance Spectroscopy (EIS):
-
A BLM is formed on the surface of an electrode.
-
EIS is used to measure the impedance (resistance to alternating current) of the membrane. A high impedance indicates an intact, non-permeated membrane.
-
Pre-formed Aβ oligomers are introduced into the system with and without this compound.
-
A drop in impedance signifies that AβOs have formed pores and permeated the membrane. The preservation of high impedance in the presence of this compound indicates its protective effect.[1][4]
-
-
Atomic Force Microscopy (AFM):
-
A BLM is formed on a smooth substrate (e.g., mica).
-
The membrane is imaged at the molecular level using AFM to establish a baseline surface morphology.
-
Aβ oligomers, with and without this compound, are added.
-
The BLM is re-imaged to visualize the formation of pores or other surface defects caused by AβOs and to confirm the absence of such damage in the this compound treated group.[1][4]
-
Caption: Figure 2: Workflow for assessing membrane protection by this compound using EIS and AFM.
Analysis of Aβ Aggregation Dynamics
AFM was also employed to directly visualize and quantify the effect of this compound on the Aβ aggregation process over time.
-
Sample Preparation: A solution of Aβ monomers is prepared. This solution is divided into a control group and a test group, to which this compound is added.
-
Time-Course Incubation: Both solutions are incubated under conditions that promote aggregation.
-
AFM Imaging: At specific time points (e.g., 0, 24, and 48 hours), aliquots are taken from each solution, deposited onto a mica substrate, and imaged with AFM.
-
Particle Analysis: The AFM images are analyzed to determine the population and size distribution of different Aβ species (monomers, dimers, oligomers, fibrils), allowing for a quantitative comparison of the aggregation pathways.[1][3]
Caption: Figure 3: Time-course workflow to monitor Aβ aggregation via AFM.
Neuroprotection Assay
To confirm the biological relevance of its mechanism, the neuroprotective effects of this compound were tested in a cell-based model.
-
Cell Culture: The MC65 human neuroblastoma cell line, which conditionally expresses the C-terminal fragment of the amyloid precursor protein (APP), is used. Upon withdrawal of tetracycline, these cells produce Aβ and form toxic oligomers, leading to cell death.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Induction of AβO Toxicity: AβO production is induced.
-
Viability Assessment: Cell viability is measured to determine the extent of protection conferred by this compound.
-
EC₅₀ Determination: The data is used to calculate the EC₅₀ value, representing the concentration at which this compound provides 50% of its maximal protection.[7]
Conclusion
In vitro studies provide compelling evidence that this compound is a potent modulator of amyloid-β aggregation and toxicity. Its unique mechanism of redirecting the aggregation pathway to bypass the formation of neurotoxic Aβ oligomers distinguishes it from many other inhibitors.[1][3] The compound effectively prevents AβO-induced membrane permeation and demonstrates significant neuroprotective effects in cell culture at a low nanomolar concentration.[1][5][6][7] While these findings are promising, further research is needed to elucidate if this compound-bound Aβ monomers retain their native physiological functions.[1][3] Nevertheless, the data presented establish this compound as a strong candidate for further development in the pursuit of an effective Alzheimer's disease therapeutic.
References
- 1. Inhibition of Amyloid β-Induced Lipid Membrane Permeation and Amyloid β Aggregation by K162 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid β oligomers in Alzheimer’s disease pathogenesis, treatment, and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. adooq.com [adooq.com]
- 6. adooq.com [adooq.com]
- 7. β-Amyloid Oligomer Inhibitor, K01-162 The β-Amyloid Oligomer Inhibitor, K01-162 controls the biological activity of β-Amyloid Oligomer. | Sigma-Aldrich [sigmaaldrich.com]
The Impact of K 01-162 on Amyloid-β (1-42) Fibrillization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aggregation of the amyloid-beta peptide, specifically the 42-amino-acid isoform (Aβ42), into neurotoxic oligomers and fibrils is a central pathological hallmark of Alzheimer's disease. Consequently, the inhibition of Aβ42 fibrillization represents a key therapeutic strategy. This technical guide provides an in-depth analysis of the effects of K 01-162, a fluorene-based compound, on the fibrillization process of Aβ42. This compound has been identified as an inhibitor of Aβ peptide fibril formation and a mitigator of its associated neurotoxicity.[1] This document summarizes the available quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying mechanisms and experimental workflows.
Introduction
Amyloid-β peptides are generated from the proteolytic cleavage of the amyloid precursor protein (APP). While soluble Aβ monomers are naturally present, their misfolding and aggregation into β-sheet-rich structures lead to the formation of soluble oligomers, protofibrils, and insoluble fibrils that deposit as amyloid plaques in the brain. The oligomeric species are considered the most neurotoxic. This compound is a small molecule that has been shown to bind to and destabilize Aβ oligomers, exhibiting an EC50 of 80 nM.[2][3] This guide delves into the specifics of its interaction with Aβ42 and its influence on the fibrillization cascade.
Quantitative Data on the Effect of this compound on Aβ42 Aggregation
The primary mechanism of this compound appears to be the alteration of the Aβ42 aggregation pathway, favoring the formation of non-toxic species over toxic oligomers. This is achieved by preserving the neurologically beneficial Aβ monomers. The following table summarizes quantitative findings from atomic force microscopy (AFM) studies on the effect of this compound on Aβ42 monomer aggregation.
| Time (hours) | Condition | Aβ Monomer Population (%) | Aβ Oligomer Population (%) | Fibril Presence |
| 0 | Aβ42 alone | ~58% | Present | No |
| 0 | Aβ42 + this compound | ~58% | Present | No |
| 24 | Aβ42 alone | ~40% | Increased | Yes |
| 24 | Aβ42 + this compound | ~44% | Lower than Aβ42 alone | Globular structures |
| 48 | Aβ42 alone | Significantly Decreased | Tetramers dominant | Elongated and globular structures |
| 48 | Aβ42 + this compound | Higher than Aβ42 alone | Dimers dominant | Fibrils composed of dimers |
Mechanism of Action of this compound
This compound modifies the aggregation pathway of Aβ42. Instead of the typical nucleation-dependent polymerization that forms toxic oligomers, this compound promotes a pathway where Aβ monomers form dimers, which then directly assemble into fibrils, bypassing the formation of membrane-permeating oligomers. This alteration in the aggregation cascade is visually represented in the following diagram.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate the effects of this compound on Aβ42 fibrillization.
Thioflavin T (ThT) Fluorescence Assay
Objective: To quantify the extent and rate of Aβ42 fibril formation in the presence and absence of this compound.
Materials:
-
Lyophilized Aβ42 peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Aβ42 Preparation: Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL. Aliquot into microcentrifuge tubes, evaporate the HFIP to form a peptide film, and store at -80°C. Immediately before use, dissolve the Aβ42 film in DMSO to a stock concentration (e.g., 5 mM) and then dilute to the final working concentration in PBS.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing Aβ42 at a final concentration of 10-20 µM and varying concentrations of this compound (e.g., 0.1 to 100 µM). Include a control with Aβ42 and DMSO vehicle. Add ThT to each well to a final concentration of 10-20 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in the plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for up to 48 hours.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain aggregation kinetics curves. From these curves, determine the lag time, maximum fluorescence intensity, and apparent rate of fibril growth. The percentage of inhibition can be calculated by comparing the maximum fluorescence of samples with this compound to the control. The IC50 value, the concentration of inhibitor that reduces fibril formation by 50%, can be determined from a dose-response curve.
Transmission Electron Microscopy (TEM)
TEM is a powerful technique for visualizing the morphology of amyloid fibrils and observing the effects of inhibitors on their structure. While specific TEM images for this compound's effect on Aβ42 are not widely published, a general protocol for such an analysis is provided below.
Objective: To visualize the morphology of Aβ42 aggregates formed in the presence and absence of this compound.
Materials:
-
Aβ42 aggregation reaction mixtures (from ThT assay or separate preparation)
-
Copper grids with a carbon-formvar film (e.g., 200-400 mesh)
-
Uranyl acetate or phosphotungstic acid stain (e.g., 2% w/v in water)
-
Ultrapure water
-
Filter paper
Procedure:
-
Sample Preparation: Prepare Aβ42 aggregation reactions as described for the ThT assay, with and without this compound. Incubate for a desired period (e.g., 24-48 hours) at 37°C.
-
Grid Preparation: Place a 5-10 µL drop of the Aβ42 sample onto the carbon-coated side of the TEM grid and allow it to adsorb for 1-2 minutes.
-
Washing: Wick away the excess sample with the edge of a filter paper. Wash the grid by placing it face down on a drop of ultrapure water for 1 minute. Repeat this washing step.
-
Staining: Place the grid face down on a drop of the negative stain solution for 1-2 minutes.
-
Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Examine the grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV). Acquire images at various magnifications to observe the overall morphology and fine structural details of the Aβ42 aggregates.
Atomic Force Microscopy (AFM)
AFM provides high-resolution imaging of the surface topography of Aβ42 aggregates and can be used to monitor the aggregation process over time.
Objective: To characterize the morphology and size distribution of Aβ42 aggregates at different time points in the presence and absence of this compound.
Materials:
-
Aβ42 aggregation reaction mixtures
-
Freshly cleaved mica substrates
-
Ultrapure water
-
Nitrogen gas stream
Procedure:
-
Sample Deposition: At various time points during the aggregation reaction (e.g., 0, 24, 48 hours), take an aliquot of the Aβ42 solution (with or without this compound) and deposit it onto a freshly cleaved mica surface.
-
Incubation and Rinsing: Allow the sample to adsorb for a few minutes. Gently rinse the mica surface with ultrapure water to remove unadsorbed material.
-
Drying: Dry the mica substrate under a gentle stream of nitrogen gas.
-
Imaging: Image the samples using an atomic force microscope in tapping mode. Acquire images from multiple areas of the substrate to ensure representative data.
-
Analysis: Analyze the AFM images to determine the height, size, and morphology of the Aβ aggregates.
Conclusion
This compound demonstrates a significant inhibitory effect on the fibrillization of Aβ42 by altering its aggregation pathway. Instead of forming neurotoxic oligomers, Aβ42 in the presence of this compound preferentially forms dimers that assemble into fibrils with reduced toxicity. The quantitative data from AFM studies supports this mechanism by showing a preservation of Aβ monomers and a shift in the distribution of aggregated species. While specific ThT and TEM data for this compound are not extensively available, the provided protocols offer a framework for further investigation into its inhibitory properties. The unique mechanism of action of this compound makes it a promising candidate for further research and development in the pursuit of effective Alzheimer's disease therapeutics.
References
Early Research Findings on the Neuroprotective Agent K 01-162: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the early research findings on K 01-162, a fluorene compound identified as a potential neuroprotective agent for Alzheimer's disease. The document synthesizes available data on its mechanism of action, efficacy in preclinical models, and key quantitative metrics. Detailed experimental protocols, where available from public sources, are provided, alongside visualizations of its proposed mechanism and experimental workflows.
Core Mechanism of Action: Inhibition of Amyloid-β Aggregation
Early research indicates that this compound exerts its neuroprotective effects primarily by directly interacting with amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. The compound has been shown to inhibit the formation of neurotoxic Aβ oligomers and fibrils.[1]
A 2021 study by Mrdenovic and colleagues elucidated that K 1-162 modifies the Aβ aggregation pathway. Instead of preventing aggregation altogether, it appears to redirect the process to bypass the formation of toxic oligomeric species, favoring the formation of non-toxic monomers, dimers, and fibrils. This is a significant finding as it suggests a mechanism that not only mitigates neurotoxicity but also preserves potentially beneficial physiological functions of Aβ monomers.
Quantitative Data Summary
The following tables summarize the key quantitative data from early in vitro and in vivo studies on this compound.
| In Vitro Efficacy | |
| Parameter | Value |
| EC50 for AβO Destabilization | 80 nM[2][3] |
| Full MC65 Cell Protection | 125 nM[2] |
| No Cytotoxicity Observed Up To | 50 µM[2] |
| Binding Affinity (KD) to AβO | 19 µM |
| In Vivo Efficacy (5xFAD Mouse Model) | |
| Parameter | Result |
| Reduction in Hippocampal Amyloid Load | 50% reduction compared to mock-treated[1] |
| Toxicity | No apparent toxicity observed[1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its evaluation.
Experimental Protocols
Detailed experimental protocols from the primary research articles by Hong et al. (2010) and Li et al. (2011) were not fully accessible in the public domain. The following methodologies are based on the available information and standard laboratory practices.
In Vitro Neuroprotection Assay (MC65 Cell Line)
-
Objective: To assess the protective effect of this compound against Aβ-induced neurotoxicity.
-
Cell Line: MC65, a human neuroblastoma cell line that conditionally expresses the C-terminal 99 amino acids of the amyloid precursor protein (APP-C99), leading to intracellular Aβ oligomer formation and subsequent cell death.
-
Protocol Outline:
-
MC65 cells are cultured under standard conditions.
-
To induce Aβ production, the cells are typically cultured in the absence of tetracycline.
-
This compound is added to the culture medium at various concentrations.
-
Cell viability is assessed after a defined incubation period (e.g., 24-48 hours) using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release.
-
A dose-response curve is generated to determine the EC50 value for neuroprotection.
-
Inhibition of Aβ Aggregation
-
Objective: To quantify the inhibitory effect of this compound on Aβ fibril formation.
-
Method: Thioflavin T (ThT) fluorescence assay is a common method.
-
Protocol Outline:
-
Synthetic Aβ peptide (typically Aβ42) is incubated in a suitable buffer to promote aggregation.
-
This compound is added to the Aβ solution at various concentrations.
-
Thioflavin T, a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, is added to the samples.
-
Fluorescence intensity is measured over time using a plate reader. A decrease in fluorescence in the presence of this compound indicates inhibition of fibril formation.
-
In Vivo Efficacy in a Transgenic Mouse Model
-
Objective: To evaluate the effect of this compound on amyloid pathology in a living organism.
-
Animal Model: 5xFAD transgenic mice are commonly used. These mice carry five familial Alzheimer's disease mutations and rapidly develop amyloid plaques.
-
Protocol Outline:
-
A cohort of 5xFAD mice is treated with this compound, while a control group receives a vehicle solution.
-
Administration is often performed via intracerebroventricular (ICV) infusion using osmotic mini-pumps to ensure continuous delivery to the brain. A reported dosing regimen is 100 µM at a rate of 0.25 µL/h for 2 weeks.[1]
-
Following the treatment period, the mice are euthanized, and their brains are harvested.
-
One hemisphere of the brain is typically fixed for immunohistochemical analysis, while the other is used for biochemical assays.
-
Amyloid load is quantified by staining brain sections with anti-Aβ antibodies (e.g., 6E10) or dyes like Thioflavin S and analyzing the stained area using image analysis software.
-
Levels of soluble and insoluble Aβ can be measured using ELISA or Western blotting of brain homogenates.
-
Effects on Neuroinflammation and Tau Pathology
It is important to note that the early research on this compound primarily focused on its direct interaction with amyloid-beta. Based on the currently available public information, there are no early research findings detailing the effects of this compound on:
-
Microglia Activation: No studies were found that specifically investigated the impact of this compound on microglial activation, cytokine release, or phagocytic activity.
-
Tau Pathology: There is no available data from early studies on whether this compound influences tau phosphorylation, aggregation, or the formation of neurofibrillary tangles.
Conclusion
The early research on this compound has established it as a promising neuroprotective compound with a clear mechanism of action centered on the modulation of amyloid-beta aggregation. Its ability to inhibit the formation of toxic Aβ oligomers and reduce amyloid load in a preclinical model provides a strong rationale for further investigation. However, to fully understand its therapeutic potential, future research should aim to elucidate its effects on other key aspects of Alzheimer's disease pathology, including neuroinflammation and tauopathy, and to obtain more detailed pharmacokinetic and pharmacodynamic data.
References
Unraveling the Potency of K 01-162: A Technical Guide to its EC50 Value for Aβ42
For Immediate Release
This technical guide provides an in-depth analysis of the EC50 value of K 01-162 in relation to Amyloid-beta 42 (Aβ42), a key peptide implicated in the pathogenesis of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals actively engaged in neurodegenerative disease research.
Executive Summary
This compound is a small molecule inhibitor that has demonstrated significant potential in modulating the aggregation of Aβ42. A critical parameter for assessing the efficacy of such a compound is its half-maximal effective concentration (EC50). This guide synthesizes the available data on the EC50 of this compound, details the experimental methodologies for its determination, and illustrates the underlying molecular pathways.
Quantitative Data Summary
The efficacy of this compound in inhibiting the detrimental effects of Aβ42 is quantified by its EC50 value. The compound has been shown to bind to the Aβ42 peptide with a notable affinity.
| Compound | Target | EC50 Value | Key Effect |
| This compound | Aβ42 Peptide | 80 nM[1][2][3] | Inhibits fibril formation and destabilizes neurotoxic Aβ oligomers[1][4][5]. |
Mechanism of Action: Altering the Aβ42 Aggregation Pathway
This compound exerts its neuroprotective effects by directly interfering with the aggregation cascade of Aβ42. Instead of allowing the formation of toxic oligomeric species, this compound redirects the pathway, promoting the formation of non-toxic aggregates. This mechanism is crucial as it not only prevents the formation of harmful species but also preserves the potentially beneficial monomeric forms of Aβ.
The compound has been shown to inhibit the formation of amyloid fibrils and reduce the levels of stable Aβ trimers and larger aggregates[1]. Research indicates that this compound bypasses the production of toxic, membrane-permeating Aβ oligomers[6][7]. This unique mechanism of action highlights its potential as a disease-modifying therapeutic for Alzheimer's disease.
Experimental Protocols for EC50 Determination
The determination of the EC50 value for an Aβ42 aggregation inhibitor like this compound typically involves in vitro assays that monitor the extent of fibril formation over time. A widely used method is the Thioflavin T (ThT) fluorescence assay.
Thioflavin T (ThT) Fluorescence Assay
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. This property allows for the real-time monitoring of Aβ42 aggregation.
Protocol:
-
Preparation of Aβ42 Monomers:
-
Dissolve synthetic Aβ42 peptide in a solvent such as hexafluoroisopropanol (HFIP) to ensure a monomeric state.
-
Lyophilize the peptide to remove the solvent.
-
Resuspend the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) immediately before the assay.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations to be tested.
-
-
Aggregation Assay:
-
In a multi-well plate, combine the Aβ42 monomer solution with the different concentrations of this compound. Include a control with no inhibitor.
-
Add Thioflavin T solution to each well.
-
Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm) at regular intervals using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
Determine the final fluorescence intensity (plateau) for each concentration.
-
Plot the final fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value, which is the concentration of this compound that inhibits 50% of Aβ42 aggregation.
-
Conclusion
This compound demonstrates potent inhibition of Aβ42 aggregation with an EC50 value of 80 nM. Its mechanism of action, which involves redirecting the aggregation pathway to form non-toxic species, presents a promising therapeutic strategy for Alzheimer's disease. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of this and other potential Aβ42 aggregation inhibitors. Further research into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader [protocols.io]
- 3. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceasia.org [scienceasia.org]
- 6. Aβ42-Binding Peptoids as Amyloid Aggregation Inhibitors and Detection Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity and Mechanism of K 01-162 to Amyloid-β Oligomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of K 01-162, a small molecule inhibitor of amyloid-β (Aβ) aggregation, with a specific focus on its interaction with neurotoxic Aβ oligomers (AβO). This document is intended to serve as a resource for researchers in the fields of Alzheimer's disease, neurodegenerative disorders, and drug development.
Quantitative Binding Affinity of this compound to Aβ Species
The binding affinity of this compound to different forms of Aβ is a critical parameter for understanding its therapeutic potential. The equilibrium dissociation constant (KD) and the half-maximal effective concentration (EC50) have been determined and are summarized in the table below.
| Ligand | Analyte | Method | Binding Affinity | Reference |
| This compound | Aβ Oligomers (AβO) | Not Specified | KD = 19 μM | [1][2][3] |
| This compound | Aβ42 peptide | Not Specified | EC50 = 80 nM | [1][2] |
Table 1: Quantitative Binding Data for this compound
Mechanism of Action of this compound
This compound has been shown to modulate the aggregation pathway of Aβ, thereby reducing the formation of toxic oligomeric species. Instead of simply binding to and sequestering Aβ oligomers, this compound appears to redirect the aggregation process towards the formation of non-toxic Aβ monomers, dimers, and fibrils, effectively bypassing the formation of harmful AβOs.[4] This unique mechanism preserves the potentially beneficial physiological functions of Aβ monomers.[5] The protective effect of this compound is attributed to its binding to hydrophobic residues on Aβ aggregates, which are crucial for both toxicity and further aggregation.[5]
The proposed mechanism of this compound's action on Aβ aggregation is visualized in the following diagram:
Experimental Protocols
The determination of the binding affinity of small molecules like this compound to dynamic and heterogeneous species such as Aβ oligomers requires robust and well-controlled experimental methodologies. Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are two commonly employed techniques for such measurements.
Surface Plasmon Resonance (SPR) for KD Determination
SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor surface and an analyte flowed over the surface.
Experimental Workflow:
Detailed Methodology:
-
Preparation of Aβ Oligomers:
-
Synthesize or purchase high-quality Aβ1-42 peptides.
-
Prepare a stock solution of Aβ1-42 monomers by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol) followed by removal of the solvent and resuspension in a buffered solution (e.g., PBS).
-
Induce oligomerization by incubating the monomeric Aβ1-42 solution at a specific concentration and temperature for a defined period (e.g., 24 hours at 4°C).
-
Characterize the resulting Aβ oligomers for size and morphology using techniques such as Atomic Force Microscopy (AFM) or Size Exclusion Chromatography (SEC).
-
-
Immobilization of Aβ Oligomers on SPR Sensor Chip:
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the prepared Aβ oligomer solution over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in parallel by performing the activation and deactivation steps without the injection of Aβ oligomers to subtract non-specific binding.
-
-
SPR Measurement:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., PBS with 0.005% Tween 20).
-
Inject the this compound solutions at various concentrations over both the Aβ oligomer-immobilized and the reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases of the interaction.
-
Between injections of different this compound concentrations, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine) to remove bound analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the SPR instrument's analysis software.
-
The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).
-
Competition ELISA for Binding Affinity
An alternative method to determine the binding affinity is through a competitive ELISA format.
Experimental Workflow:
Detailed Methodology:
-
Plate Coating and Blocking:
-
Coat the wells of a 96-well microplate with a solution of prepared Aβ oligomers in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare a series of dilutions of this compound.
-
In separate tubes, pre-incubate a fixed concentration of a primary antibody that recognizes Aβ oligomers (e.g., A11 or a conformation-specific monoclonal antibody) with the varying concentrations of this compound.
-
Add these mixtures to the Aβ oligomer-coated and blocked wells and incubate for 1-2 hours at room temperature.
-
-
Detection and Measurement:
-
Wash the wells to remove unbound primary antibody and this compound.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells again.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and allow the color to develop.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the primary antibody binding.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Impact on Downstream Signaling Pathways
Aβ oligomers are known to exert their neurotoxic effects by interacting with various receptors on the neuronal surface, leading to the dysregulation of several downstream signaling pathways. By preventing the formation of these toxic oligomers, this compound is expected to indirectly mitigate these pathological signaling cascades.
Logical Relationship of this compound's Action on AβO-Induced Signaling:
Aβ oligomers have been reported to bind to cellular prion protein (PrPc), which then activates Fyn kinase, leading to tau pathology.[6] They also interact with NMDA receptors, causing excessive calcium influx and excitotoxicity, and impair insulin receptor signaling.[7] By reducing the concentration of toxic Aβ oligomers, this compound is hypothesized to prevent these initial binding events, thereby preserving the normal function of these critical signaling pathways and protecting against neuronal damage.
Conclusion
This compound demonstrates a promising mechanism of action by modulating Aβ aggregation to favor non-toxic species over toxic oligomers. Its binding affinity in the micromolar range for Aβ oligomers supports its potential as a therapeutic agent for Alzheimer's disease. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other small molecule modulators of Aβ aggregation. Further research is warranted to elucidate the precise downstream effects of this compound on AβO-induced signaling pathways in relevant cellular and in vivo models.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. Surface Plasmon Resonance Binding Kinetics of Alzheimer’s Disease Amyloid β Peptide Capturing- and Plaque Binding- Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomerization Alters Binding Affinity Between Amyloid Beta and a Modulator of Peptide Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Amyloid β-Induced Lipid Membrane Permeation and Amyloid β Aggregation by K162 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immobilization of Homogeneous Monomeric, Oligomeric and Fibrillar Aβ Species for Reliable SPR Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxic oligomer species of amyloid-β in Alzheimer's disease, a timing issue [smw.ch]
- 7. The Toxicity of Amyloid β Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for K 01-162 and Related Compounds in Cell Culture
Introduction:
The compound designation "K 01-162" can be associated with different research contexts. This document provides detailed experimental protocols and data for two distinct molecules: KX-01 , a dual Src and tubulin inhibitor with demonstrated anti-tumor activity, and This compound (K162) , an inhibitor of amyloid-beta (Aβ) peptide fibril formation relevant to Alzheimer's disease research. Researchers should carefully identify the correct compound for their specific application.
KX-01: An Anti-Tumor Agent
Application: Investigation of anti-cancer properties, particularly in breast cancer cell lines. KX-01 functions as a dual inhibitor of Src family kinases (SFKs) and tubulin polymerization.[1] Its mechanism of action involves the downregulation of phospho-Src and proliferative-signaling molecules, leading to G2/M cell cycle arrest and mitotic catastrophe in sensitive cancer cells.[1]
Quantitative Data Summary
Table 1: In Vitro Growth Inhibitory Effects of KX-01 on Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µmol/L) | Sensitivity |
| MCF7 | Luminal ER+ | < 0.1 | Sensitive |
| T47D | Luminal ER+ | < 0.1 | Sensitive |
| SK-BR-3 | HER2+ | < 0.1 | Sensitive |
| MDA-MB-231 | Triple-Negative (TNBC) | < 0.1 | Sensitive |
| MDA-MB-468 | Triple-Negative (TNBC) | < 0.1 | Sensitive |
| BT-549 | Triple-Negative (TNBC) | < 0.1 | Sensitive |
| Hs578T | Triple-Negative (TNBC) | > 0.1 | Resistant |
| HCC1937 | Triple-Negative (TNBC) | > 0.1 | Resistant |
Data sourced from MTT assays evaluating the inhibitory effects of KX-01.[1]
Experimental Protocols
1. Cell Viability and Proliferation Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of KX-01 on cancer cell lines.
-
Procedure:
-
Seed breast cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of KX-01 for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Wound Healing (Migration) Assay
-
Objective: To assess the effect of KX-01 on cancer cell migration.
-
Procedure:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing a non-toxic concentration of KX-01.
-
Capture images of the wound at different time points (e.g., 0, 24, and 48 hours).
-
Measure the wound closure area to quantify cell migration.
-
3. Immunofluorescence Assay
-
Objective: To visualize the effect of KX-01 on cellular components, such as the cytoskeleton.
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with KX-01 as required.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against the protein of interest (e.g., α-tubulin).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope.
-
4. Cell Cycle Analysis
-
Objective: To determine the effect of KX-01 on cell cycle distribution.
-
Procedure:
-
Treat cells with KX-01 for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of KX-01 in cancer cells.
Caption: General experimental workflow for in vitro studies of KX-01.
This compound (K162): An Amyloid-Beta Fibril Formation Inhibitor
Application: Alzheimer's disease research. This compound inhibits the formation of amyloid-beta (Aβ) peptide fibrils and reduces their neurotoxicity.[2] It has been shown to bind to Aβ42 peptides and Aβ oligomers (AβO).[2]
Quantitative Data Summary
Table 2: Binding Affinity and In Vitro Effects of this compound
| Parameter | Value |
| EC50 for Aβ42 peptide binding | 80 nM |
| KD for direct binding to AβO | 19 µM |
Data indicates the potency of this compound in interacting with Aβ species.[2]
Experimental Protocols
1. In Vitro AβO Level Reduction
-
Objective: To measure the effect of this compound on intracellular AβO levels.
-
Procedure:
-
Culture appropriate neuronal cells (e.g., primary hippocampal neurons).
-
Treat the cells with this compound (e.g., 1 µM) for 24 hours.[2]
-
Lyse the cells and quantify intracellular AβO levels using a suitable method, such as an ELISA or Western blot.
-
2. Synaptic Binding Activity Assay
-
Objective: To assess the ability of this compound to block the synaptic binding of AβO.
-
Procedure:
-
Isolate mouse hippocampal neurons.
-
Pre-incubate the neurons with varying concentrations of this compound (e.g., 0.78-50 µM) for a short duration (e.g., 5 minutes).[2]
-
Expose the neurons to AβO.
-
Measure the amount of AβO bound to the synapses using techniques like immunofluorescence or co-immunoprecipitation.
-
Signaling Pathway and Logical Relationship Diagram
Caption: Mechanism of action of this compound on Aβ peptides.
References
Preparation of K 01-162 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of K 01-162, a known inhibitor of amyloid-beta (Aβ) peptide fibril formation. Accurate preparation of this stock solution is critical for reliable and reproducible experimental results in the research and development of therapeutics for Alzheimer's disease.
Physicochemical and Solubility Data
This compound is a small molecule with a molecular weight of 288.18 g/mol . Its solubility is a key factor in the preparation of stock solutions for both in vitro and in vivo studies. The following tables summarize the relevant quantitative data for solubility and storage.[1][2]
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 14.29 mg/mL | 49.59 mM | Ultrasonic treatment may be required to fully dissolve the compound. Use freshly opened DMSO as it is hygroscopic.[1][2] |
Table 1: In Vitro Solubility of this compound
| Solvent System | Solubility | Molar Concentration | Solution Type |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.43 mg/mL | 4.96 mM | Suspended solution; requires sonication. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.43 mg/mL | ≥ 4.96 mM | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 1.43 mg/mL | ≥ 4.96 mM | Clear solution. |
Table 2: In Vivo Solubility of this compound.[1][2]
Storage and Stability
Proper storage of this compound as a powder and in its solubilized form is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
Table 3: Storage Conditions for this compound.[1][2]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1] For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO (In Vitro Use)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for most in vitro cell-based assays.
Materials:
-
This compound powder (MW: 288.18 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.8818 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 2.8818 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.[1][2] Intermittent vortexing during sonication can aid dissolution.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
Signaling Pathway and Experimental Workflow
This compound functions by inhibiting the fibril formation of Aβ peptides.[1] This is a critical pathological process in Alzheimer's disease. The following diagrams illustrate the mechanism of action and the experimental workflow for preparing the stock solution.
Caption: Mechanism of action of this compound in inhibiting Aβ fibril formation.
Caption: Experimental workflow for this compound stock solution preparation.
References
Application Notes and Protocols for K 01-162 in Mouse Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: K 01-162 is a small molecule inhibitor of amyloid-beta (Aβ) peptide fibril formation. It has been shown to eliminate the neurotoxicity of Aβ aggregates.[1][2] this compound exhibits the ability to penetrate the brain, making it a candidate for in vivo studies in Alzheimer's disease (AD) research.[1][3] This document provides detailed application notes and protocols for the use of this compound in mouse models of Alzheimer's disease, summarizing key data and experimental methodologies.
Mechanism of Action
This compound directly interacts with Aβ peptides to prevent their aggregation into neurotoxic fibrils. It has been shown to bind to Aβ42 peptides with an EC50 of 80 nM and directly to Aβ oligomers (AβO) with a KD of 19 μM.[1][4][5] In vitro studies have demonstrated that this compound can reduce the levels of intracellular AβO and block the synaptic binding of AβO in hippocampal neurons.[1][2]
Caption: Mechanism of this compound in inhibiting Aβ aggregation and neurotoxicity.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target |
| EC50 | 80 nM | Aβ42 peptide binding |
| KD | 19 μM | Aβ Oligomer (AβO) binding |
| Effective Concentration | 1 µM | Reduction of intracellular AβO (in MC65 cells) |
| Effective Concentration | 0.78-50 µM | Blocking synaptic binding of AβO (in mouse hippocampal neurons) |
Table 2: In Vivo Study of this compound in an Alzheimer's Disease Mouse Model
| Parameter | Details | Reference |
| Animal Model | 5xFAD mice with cerebral Aβ amyloidosis | [1][3] |
| Dosage | 100 µM | [1][3] |
| Administration Route | Intracerebroventricular (ICV) infusion | [1][3] |
| Infusion Rate | 0.25 µL/h | [1][3] |
| Treatment Duration | 2 weeks | [1][3] |
| Key Outcome | 50% reduction in hippocampal amyloid load | [1][2] |
| Toxicity | No apparent toxicity observed | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intracerebroventricular (ICV) infusion. For other administration routes like oral or intraperitoneal injection, a suspension can be prepared.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure for a 1.43 mg/mL Suspension:
-
Prepare a stock solution of this compound in DMSO at 14.3 mg/mL.[1]
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.[1]
-
Vortex the solution before each use to ensure a uniform suspension.
Note: The provided reference for ICV infusion used a 100 µM solution. The concentration for administration should be calculated based on the desired final concentration in the cerebrospinal fluid and the infusion rate.
Protocol 2: Intracerebroventricular (ICV) Infusion in 5xFAD Mice
This protocol is based on the published study using this compound in 5xFAD mice.[1][3]
Experimental Workflow:
Caption: Workflow for in vivo testing of this compound via ICV infusion.
Procedure:
-
Animal Model: Utilize 5xFAD transgenic mice, which develop significant amyloid pathology.[6][7] The age of the mice should be chosen based on the desired stage of pathology for the intervention.
-
Stereotaxic Surgery: Anesthetize the mice and place them in a stereotaxic frame. Implant a brain infusion cannula into one of the lateral ventricles.
-
Osmotic Minipump: Connect the cannula to an osmotic minipump (e.g., Alzet) filled with either 100 µM this compound solution or a vehicle control. Implant the minipump subcutaneously on the back of the mouse.
-
Infusion: The minipump will deliver the solution at a constant rate of 0.25 µL/h for 14 days.[1]
-
Post-operative Care and Monitoring: Provide appropriate post-operative care, including analgesics. Monitor the animals daily for any signs of toxicity or distress.
-
Tissue Collection: At the end of the 2-week infusion period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect the brains for histological and biochemical analysis.
Protocol 3: Assessment of Amyloid Pathology
1. Immunohistochemistry for Aβ Plaques:
- Prepare 40 µm thick cryosections or paraffin-embedded sections of the brain.
- Perform antigen retrieval if necessary.
- Block non-specific binding with a suitable blocking buffer.
- Incubate with a primary antibody against Aβ (e.g., 6E10 or 4G8).
- Incubate with a fluorescently labeled secondary antibody.
- Counterstain with a nuclear stain like DAPI.
- Image the hippocampus and cortex using a fluorescence or confocal microscope.
- Quantify the amyloid plaque load using image analysis software (e.g., ImageJ).
2. Thioflavin S Staining for Dense-Core Plaques:
- Mount brain sections on slides.
- Incubate with a 0.5% Thioflavin S solution in 50% ethanol.
- Differentiate in 70% ethanol.
- Rinse with PBS and mount with a fluorescent mounting medium.
- Image and quantify the dense-core plaque burden.
3. Aβ ELISA:
- Homogenize brain tissue (e.g., cortex and hippocampus) in appropriate buffers to extract soluble and insoluble Aβ fractions.
- Use commercially available ELISA kits to quantify the levels of Aβ40 and Aβ42 in both fractions.
Protocol 4: Assessment of Neuroinflammation
Neuroinflammation is a key feature of Alzheimer's disease.[8][9] this compound's effect on Aβ load may consequently impact neuroinflammatory responses.
1. Immunohistochemistry for Glial Activation:
- Use antibodies against Iba1 to stain for microglia and GFAP to stain for astrocytes.
- Co-stain with Aβ antibodies to assess the spatial relationship between glial cells and plaques.
- Quantify the number and morphology of activated microglia and astrocytes around plaques.
2. Cytokine and Chemokine Analysis:
- Measure the levels of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines in brain homogenates using multiplex assays (e.g., Luminex) or ELISA.[10]
Protocol 5: Behavioral Testing
A battery of behavioral tests should be conducted to assess the impact of this compound on cognitive function.[11][12] Testing should be performed during the final week of treatment.
1. Morris Water Maze (Spatial Learning and Memory):
- Acquisition Phase: Train mice to find a hidden platform in a circular pool of opaque water for 5-7 days, with 4 trials per day. Record the escape latency and path length.
- Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.
2. Y-Maze (Short-Term Spatial Working Memory):
- Allow the mouse to freely explore a Y-shaped maze for 8 minutes.
- Record the sequence of arm entries.
- Calculate the percentage of spontaneous alternations (entering a different arm on each of three consecutive entries).
3. Novel Object Recognition (Recognition Memory):
- Familiarization Phase: Allow the mouse to explore two identical objects in an open field.
- Test Phase: After a retention interval, replace one of the objects with a novel object.
- Record the time spent exploring the novel and familiar objects. A preference for the novel object indicates intact recognition memory.
Signaling Pathway Visualization:
The interaction between amyloid-beta and tau is a critical aspect of Alzheimer's disease pathology.[13][14] this compound, by targeting Aβ, is hypothesized to have downstream effects on tau pathology.
Caption: Hypothesized pathway of this compound's effects on AD pathology.
Conclusion: this compound is a promising Aβ inhibitor for Alzheimer's disease research. The provided protocols offer a framework for its in vivo application in mouse models, enabling the investigation of its efficacy in reducing amyloid pathology and potentially ameliorating downstream consequences such as neuroinflammation and cognitive deficits. Further studies are warranted to explore different administration routes, dosages, and the effects in other AD mouse models that also incorporate tau pathology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. adooq.com [adooq.com]
- 6. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroinflammation in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]
- 10. jneurosci.org [jneurosci.org]
- 11. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease [ijbs.com]
- 14. Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K 01-162 Administration in Animal Studies
These application notes provide a detailed overview of the administration and dosage of K 01-162 in preclinical animal studies, specifically focusing on its evaluation as an inhibitor of amyloid-beta (Aβ) fibril formation in a mouse model of Alzheimer's disease. The following protocols and data are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a small molecule that inhibits the fibril formation of Aβ peptides and reduces their associated neurotoxicity.[1][2] It has been shown to bind directly to Aβ oligomers (AβO) and the Aβ42 peptide.[1] This activity suggests its potential as a therapeutic agent for Alzheimer's disease by targeting the pathological aggregation of Aβ.[1][2]
Signaling Pathway of Aβ Aggregation and Inhibition by this compound
Caption: Aβ aggregation pathway and the inhibitory action of this compound.
In Vivo Administration Data
The following table summarizes the quantitative data from an in vivo study using this compound in a transgenic mouse model of Alzheimer's disease.
| Parameter | Details |
| Animal Model | 5xFAD mice with cerebral Aβ amyloidosis |
| Compound | This compound |
| Dosage | 100 μM |
| Administration Route | Intracerebroventricular (ICV) Infusion |
| Dosing Regimen | Continuous infusion at a rate of 0.25 μL/hour |
| Duration of Treatment | 2 weeks |
| Reported Outcome | Significant reduction of amyloid load in the hippocampus to 50% of the mock-treated level with no apparent toxicity.[1][3] |
Experimental Protocol: Intracerebroventricular (ICV) Infusion of this compound in 5xFAD Mice
This protocol outlines the methodology for the continuous intracerebroventricular infusion of this compound in the 5xFAD mouse model.
Materials and Reagents
-
This compound
-
Vehicle (e.g., artificial cerebrospinal fluid)
-
5xFAD transgenic mice
-
Osmotic minipumps
-
Brain infusion cannulas
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Analgesics
-
Surgical tools
Experimental Workflow
Caption: Workflow for ICV infusion of this compound in mice.
Detailed Procedure
-
Preparation of this compound Solution: Prepare a 100 μM solution of this compound in a sterile vehicle suitable for intracerebroventricular administration (e.g., artificial cerebrospinal fluid).
-
Osmotic Minipump Priming: Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions. The pumps should be primed to ensure immediate and continuous delivery upon implantation.
-
Animal Preparation and Anesthesia: Anesthetize the 5xFAD mouse using an appropriate anesthetic (e.g., isoflurane). Place the animal in a stereotaxic apparatus.
-
Surgical Implantation:
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the target cerebral ventricle.
-
Implant the brain infusion cannula to the correct depth within the ventricle.
-
Secure the cannula to the skull with dental cement.
-
Create a subcutaneous pocket on the back of the mouse.
-
Implant the primed osmotic minipump into the subcutaneous pocket.
-
Connect the cannula to the minipump via tubing.
-
Suture the scalp incision.
-
-
Post-Operative Care: Administer analgesics as required and monitor the animal for recovery from surgery. House the animals individually to prevent interference with the infusion apparatus.
-
Infusion Period: Allow the continuous infusion to proceed for 2 weeks. The osmotic minipump will deliver the this compound solution at a constant rate of 0.25 μL/hour.
-
Endpoint Analysis: At the end of the 2-week treatment period, euthanize the animals and perfuse transcardially. Collect the brain tissue for subsequent analysis, such as immunohistochemistry to quantify the amyloid plaque burden in the hippocampus and other brain regions.
Considerations for Other Animal Models and Administration Routes
It is important to note that the available detailed in vivo data for this compound is currently limited to the study described above. For other potential applications or animal models, pharmacokinetic and pharmacodynamic studies would be necessary to determine optimal dosing and administration routes.
For a related but distinct compound, JBJ-01-162-04, intraperitoneal administration was utilized in mice after limited oral bioavailability was observed.[4][5] While this compound is different from this compound, this finding highlights the importance of empirical determination of the best administration route for novel small molecules. General principles of animal pharmacokinetics suggest that factors such as the animal species, drug formulation, and desired target tissue concentration will heavily influence the choice of administration route and dosing regimen.[6][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecules targeting the flavivirus E protein with broad-spectrum activity and antiviral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Pharmacokinetics of ceftizoxime in animals after parenteral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring K 01-162 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
K 01-162 is a compound of interest in neurodegenerative disease research, particularly for its role in modulating the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1] In vitro efficacy studies are crucial for characterizing the bioactivity of this compound and elucidating its mechanism of action. These application notes provide detailed protocols for key in vitro assays to assess the efficacy of this compound in inhibiting Aβ aggregation and protecting against Aβ-induced neurotoxicity.
Key Efficacy Parameters of this compound
Quantitative data from in vitro studies provide essential metrics for evaluating the potency of this compound. Below is a summary of reported efficacy values.
| Parameter | Description | Value | Reference Cell/System |
| EC50 | Half maximal effective concentration for binding to Aβ42 peptide. | 80 nM | Cell-free Aβ42 binding assay |
| KD | Equilibrium dissociation constant for direct binding to Aβ oligomers (AβO). | 19 µM | Direct binding assay with AβO |
| AβO Reduction | Concentration at which this compound reduces intracellular AβO levels. | 1 µM | Cell-based assay |
| Synaptic Binding Blockade | Concentration range for blocking the synaptic binding of AβO. | 0.78-50 µM | Mouse hippocampal neuron culture |
Signaling Pathway of this compound in Alzheimer's Disease Models
This compound is understood to directly interfere with the amyloid cascade. It binds to Aβ monomers and oligomers, preventing their aggregation into neurotoxic fibrils. This action mitigates downstream pathological events such as synaptic dysfunction and neuronal cell death.
Caption: this compound Mechanism of Action.
Experimental Protocols
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay quantitatively measures the formation of amyloid fibrils in the presence of this compound. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Experimental Workflow:
Caption: Thioflavin T Assay Workflow.
Protocol:
-
Preparation of Aβ42 Peptides:
-
Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes, evaporate the HFIP, and store the resulting peptide film at -80°C.
-
Prior to use, resuspend the peptide film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM, and then dilute to the desired working concentration (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, add the prepared Aβ42 solution.
-
Add this compound from a stock solution (dissolved in DMSO) to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a positive control (without this compound).
-
The final volume in each well should be 100 µL.
-
-
Aggregation and Measurement:
-
Incubate the plate at 37°C with continuous shaking for 24-48 hours.
-
After incubation, add 10 µL of 50 µM Thioflavin T solution in glycine buffer (pH 8.5) to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer and ThT.
-
Calculate the percentage of inhibition of Aβ aggregation for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
MTT Assay for Neuroprotection against Aβ-induced Toxicity
The MTT assay is a colorimetric assay used to assess cell viability. It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product. This protocol is designed to evaluate the protective effect of this compound against Aβ oligomer-induced neurotoxicity in a neuronal cell line, such as SH-SY5Y.[2]
Experimental Workflow:
References
Application Notes & Protocols: Assessing Blood-Brain Barrier Penetration of K 01-162
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] For any therapeutic agent intended to act upon targets within the CNS, the ability to penetrate the BBB is a critical determinant of its efficacy.
This document provides a detailed, multi-tiered protocol for assessing the BBB penetration of K 01-162 , a novel small molecule inhibitor of Amyloid-β (Aβ) fibril formation.[3][4] While this compound is noted as being capable of penetrating the brain, a quantitative assessment is crucial for optimizing its therapeutic potential in neurodegenerative diseases like Alzheimer's.[4] The following protocols outline a systematic approach, from high-throughput in vitro screening to resource-intensive in vivo validation, to characterize the BBB permeability and brain exposure of this compound.
Hypothetical Signaling Pathway of this compound Target
To provide context for its therapeutic action within the CNS, we hypothesize that this compound, beyond its action on Aβ, also modulates neuroinflammatory pathways by inhibiting Glycogen Synthase Kinase 3 Beta (GSK-3β). GSK-3β is a key kinase implicated in the neuroinflammation that accompanies many neurodegenerative disorders.[5][6][7] Its inhibition has been shown to be beneficial in several neuroinflammatory disease models.[6][8]
Figure 1: Hypothetical signaling pathway showing this compound inhibiting the pro-inflammatory GSK-3β pathway.
In Vitro Blood-Brain Barrier Permeability Assessment
In vitro models offer a high-throughput and cost-effective means to predict BBB permeability in the early stages of drug discovery.[9]
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA model is a cell-free assay that predicts passive, transcellular permeability.[10][11] It uses a lipid-infused artificial membrane to mimic the BBB, providing a rapid assessment of a compound's ability to diffuse across a lipid barrier.[12][13]
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Use high permeability (e.g., Caffeine) and low permeability (e.g., Atenolol) control compounds at 10 mM in DMSO.
-
Prepare Phosphate Buffered Saline (PBS) at pH 7.4.
-
-
Assay Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of each well in the donor plate with 5 µL of a porcine brain lipid/dodecane solution.[9]
-
Add 180 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
-
Compound Addition:
-
Dilute the 10 mM stock solutions of this compound and control compounds to a final concentration of 100 µM in PBS.
-
Add 180 µL of the diluted compound solutions to the donor plate wells in quadruplicate. Reserve wells for blanks (PBS with 1% DMSO).
-
-
Incubation:
-
Carefully place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 5 hours with gentle shaking.[10]
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation:
-
Pe (cm/s) = [-ln(1 - CA/Ceq)] * (VA / (A * t))
-
Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VA is the volume of the acceptor well, A is the filter area, and t is the incubation time.
-
-
| Compound | Pe (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| Caffeine (High Control) | 18.5 ± 1.2 | High |
| This compound | 7.8 ± 0.6 | Moderate |
| Atenolol (Low Control) | 0.9 ± 0.2 | Low |
Classification: Pe < 2.0 = Low; Pe 2.0-10.0 = Moderate; Pe > 10.0 = High
Figure 2: Workflow diagram for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).
In Vitro Transwell Assay using hCMEC/D3 Cells
This cell-based assay utilizes the immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, grown as a monolayer on a porous Transwell insert.[14][15][16] This model is more physiologically relevant than PAMPA as it can also assess the contribution of active efflux transporters, such as P-glycoprotein (P-gp), which are a common cause of low brain penetration.[17][18]
-
Cell Culture:
-
Culture hCMEC/D3 cells (passage 28-35) in complete endothelial growth medium.[14]
-
Seed cells onto collagen-coated Transwell inserts (0.4 µm pore size) at a density of 25,000 cells/cm².[19]
-
Grow for 6-7 days to form a confluent monolayer.[15] Monitor monolayer integrity by measuring Trans-Endothelial Electrical Resistance (TEER).
-
-
Permeability Assay (Apical-to-Basolateral, A-to-B):
-
Replace the medium in the apical (upper) and basolateral (lower) chambers with transport buffer (e.g., HBSS).
-
Add this compound (final concentration 10 µM) to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber. Replace the volume with fresh transport buffer.
-
Quantify the concentration of this compound in the samples via LC-MS/MS.
-
-
Efflux Assay (Basolateral-to-Apical, B-to-A):
-
Perform the assay as above, but add this compound to the basolateral chamber and sample from the apical chamber.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
-
| Compound | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| Propranolol (High Perm.) | 25.1 ± 2.5 | 24.5 ± 3.1 | 0.98 | High Permeability, No Efflux |
| This compound | 9.2 ± 0.9 | 11.5 ± 1.3 | 1.25 | Good Permeability, No Significant Efflux |
| Rhodamine 123 (P-gp Substrate) | 1.5 ± 0.3 | 9.8 ± 1.1 | 6.53 | Low Permeability, Active Efflux |
Interpretation: An Efflux Ratio > 2.0 suggests the compound is a substrate for active efflux transporters.
Figure 3: Workflow for the hCMEC/D3 Transwell permeability and efflux assay.
In Vivo Blood-Brain Barrier Penetration Assessment
In vivo studies are essential to confirm the findings from in vitro models and to determine the actual extent of brain exposure in a living system.[18][20]
Brain-to-Plasma Concentration Ratio (Kp) in Mice
The Kp value, or total brain-to-plasma concentration ratio, is a standard metric for the extent of brain penetration.[17] A more advanced metric, Kp,uu, corrects for plasma and brain tissue binding to reflect the unbound, pharmacologically active concentration ratio, which is driven by active and passive transport mechanisms at the BBB.[21][22] For this protocol, we will focus on determining the total Kp.
-
Animal Dosing:
-
Use adult male C57BL/6 mice (n=4 per time point).
-
Administer this compound intravenously (e.g., via tail vein) at a dose of 5 mg/kg.
-
-
Sample Collection:
-
At a predetermined time point post-dose (e.g., 60 minutes, corresponding to Tmax if known), anesthetize the mice.
-
Collect blood via cardiac puncture into heparinized tubes. Centrifuge immediately to separate plasma.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Excise the whole brain.
-
-
Sample Processing:
-
Store plasma samples at -80°C until analysis.
-
Weigh the brain tissue and homogenize it in a suitable buffer (e.g., 4 volumes of PBS).
-
-
Bioanalysis:
-
Determine the concentration of this compound in both the plasma samples and the brain homogenate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Kp value:
-
Kp = Cbrain / Cplasma
-
Where Cbrain is the concentration in the brain homogenate (ng/g) and Cplasma is the concentration in plasma (ng/mL). (Assuming a brain tissue density of ~1 g/mL).
-
-
| Parameter | Value | Unit |
| Dose | 5 | mg/kg (IV) |
| Time Point | 60 | minutes |
| Plasma Concentration (Cplasma) | 152 ± 25 | ng/mL |
| Brain Concentration (Cbrain) | 98 ± 18 | ng/g |
| Brain-to-Plasma Ratio (Kp) | 0.64 | Unitless |
Interpretation: A Kp > 0.3 is generally considered indicative of significant BBB penetration for CNS drug candidates.
References
- 1. Blood-Brain Barrier: From Physiology to Disease and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating the Blood–Brain Barrier: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain. | Semantic Scholar [semanticscholar.org]
- 7. Glycogen Synthase Kinase 3β Involvement in Neuroinflammation and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. paralab.es [paralab.es]
- 13. In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Limitations of the hCMEC/D3 cell line as a model for Aβ clearance by the human blood‐brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acgelli.faculty.ucdavis.edu [acgelli.faculty.ucdavis.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 21. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lup.lub.lu.se [lup.lub.lu.se]
Application Notes: Western Blot Analysis of Aβ Levels Following K 01-162 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and protocol for utilizing Western blot analysis to assess the efficacy of K 01-162 in reducing amyloid-beta (Aβ) levels. This compound is an inhibitor of Aβ fibril formation and has been shown to eliminate its neurotoxicity.[1] This document outlines the necessary protocols for in vitro and in vivo experimental setups, data presentation, and visualization of the experimental workflow.
This compound has been demonstrated to bind to Aβ42 peptides with an EC50 of 80 nM and directly to Aβ oligomers (AβO) with a KD of 19 μM.[1][2][3][4] In vitro studies have shown that treatment with this compound reduces the levels of intracellular AβO.[1][2] Furthermore, in vivo experiments using a 5xFAD mouse model of Alzheimer's disease have indicated that this compound can significantly reduce the amyloid load in the hippocampus.[1][2]
Data Presentation
The following tables summarize the quantitative data from representative experiments investigating the effect of this compound on Aβ levels.
Table 1: In Vitro Analysis of this compound on Aβ Oligomer Levels
| Cell Line | Treatment | Concentration | Incubation Time | Observed Effect |
| MC65 | This compound | 1 µM | 24 hours | Reduced levels of SDS-stable Aβ trimer and larger aggregates.[1][2][5] |
Table 2: In Vivo Analysis of this compound on Amyloid Load
| Animal Model | Treatment | Dosage | Administration | Observed Effect |
| 5xFAD mice | This compound | 100 µM | Intracerebroventricular infusion (0.25 µL/h for 2 weeks) | Significantly reduced amyloid load in the hippocampus to 50% of the mock-treated level.[1][2] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to quantify Aβ levels after this compound treatment.
I. In Vitro Sample Preparation from Cell Culture
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After incubation, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
-
Protein Quantification:
-
Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
II. In Vivo Sample Preparation from Brain Tissue
-
Tissue Homogenization:
-
Fractionation (Optional but Recommended):
-
Protein Quantification:
-
Determine the protein concentration of the brain homogenates using a BCA protein assay.[6]
-
III. Western Blot Protocol for Aβ Detection
-
Sample Preparation for Electrophoresis:
-
Mix 20-30 µg of protein from each sample with Tricine sample buffer.
-
Crucially, do not boil the samples , as this can promote Aβ aggregation. Instead, incubate at 37°C for 15 minutes.[10]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Membrane Blocking and Antibody Incubation:
-
After transfer, boil the membrane in PBS for 5-10 minutes to enhance Aβ detection.[10]
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Aβ (e.g., 6E10 or 4G8) overnight at 4°C.[10]
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate.[10]
-
Capture the image using a chemiluminescence imaging system or X-ray film.[10]
-
Quantify the band intensities using densitometry software. Normalize Aβ levels to a loading control like β-actin or GAPDH.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting Aβ aggregation and neurotoxicity.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of Aβ levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. adooq.com [adooq.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the isolation and analysis of Aβ from postmortem brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Intracerebroventricular Infusion of K 01-162 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
K 01-162 is a small molecule inhibitor of amyloid-β (Aβ) peptide fibril formation.[1][2][3] It has been shown to eliminate the neurotoxicity associated with Aβ aggregates.[1][2][3] this compound exhibits the ability to penetrate the brain, making it a candidate for in vivo studies targeting Alzheimer's disease and other neurodegenerative disorders characterized by amyloid plaques.[1][4][5] The compound binds directly to Aβ oligomers (AβO) and the Aβ42 peptide, thereby interfering with the aggregation cascade.[1][3] Intracerebroventricular (ICV) infusion is a key technique for delivering therapeutic agents directly to the central nervous system, bypassing the blood-brain barrier to study their direct effects on brain pathology.[6][7] This document provides detailed application notes and protocols for the ICV infusion of this compound in mice, based on established methodologies.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Species/System | Reference |
| EC50 (Aβ42 binding) | 80 nM | In vitro | [1][8][9] |
| KD (AβO binding) | 19 µM | In vitro | [1][3] |
| Effect on intracellular AβO | Reduction | MC65 cell line | [1] |
| Effect on synaptic binding of AβO | Blockade | Mouse hippocampal neurons | [1] |
In Vivo ICV Infusion Parameters for this compound
| Parameter | Value | Animal Model | Reference |
| Drug Concentration | 100 µM | 5xFAD mice | [1][10][11] |
| Infusion Rate | 0.25 µL/h | 5xFAD mice | [1][10][11] |
| Duration | 2 weeks | 5xFAD mice | [1][10][11] |
| Outcome | 50% reduction in hippocampal amyloid load | 5xFAD mice | [1] |
Experimental Protocols
Preparation of this compound Solution for ICV Infusion
-
Reconstitution: Prepare a stock solution of this compound by dissolving it in a suitable solvent, such as DMSO.[12]
-
Dilution: On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., 100 µM) using sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline.[6]
-
Sterilization: Filter the final infusion solution through a sterile 0.22 µm syringe filter into a sterile tube.[6]
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 4°C for no more than 24 hours, although fresh preparation is highly recommended for in vivo studies.[6]
Surgical Procedure for Intracerebroventricular Cannulation and Pump Implantation
This protocol is adapted from general procedures for ICV infusion in mice.[6][13][14][15]
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).[13][15] Shave the fur from the scalp and clean the surgical area with an antiseptic solution.[6]
-
Stereotaxic Surgery:
-
Place the anesthetized mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma.
-
Drill a small hole at the desired coordinates for the lateral ventricle. For adult C57BL/6 mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.5 mm, Mediolateral (ML): -1.1 mm.[14]
-
-
Cannula Implantation:
-
Slowly lower the infusion cannula to the target depth. The optimal depth for lateral ventricle access is reported to be 2.5 to 3.0 mm below the skull surface.[13]
-
Secure the cannula to the skull using dental cement.
-
-
Osmotic Pump Connection and Implantation:
-
Prime the osmotic pump with the this compound solution according to the manufacturer's instructions.
-
Connect the pump to the implanted cannula via a catheter.
-
Create a subcutaneous pocket on the back of the mouse and insert the osmotic pump.
-
-
Wound Closure and Post-operative Care:
Visualizations
This compound Mechanism of Action in the Amyloid Cascade
Caption: Mechanism of this compound in inhibiting the amyloid-β aggregation cascade.
Experimental Workflow for ICV Infusion of this compound
Caption: Experimental workflow for intracerebroventricular infusion of this compound in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of Amyloid β-Induced Lipid Membrane Permeation and Amyloid β Aggregation by K162 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta Amyloid | CymitQuimica [cymitquimica.com]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 9H-Fluoren-2-aMine, 7-broMo-N,N-diMethyl- | 677746-25-7 [chemicalbook.com]
- 12. lifetechindia.com [lifetechindia.com]
- 13. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzet.com [alzet.com]
- 15. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
Troubleshooting & Optimization
Optimizing K 01-162 dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of K 01-162 in experiments aimed at achieving maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of amyloid-beta (Aβ) peptide fibril formation and neurotoxicity. It functions by directly binding to Aβ oligomers (AβO) and Aβ42 peptides, thereby destabilizing their aggregation state and preventing their neurotoxic effects.[1] It has been shown to inhibit the binding of Aβ oligomers to synapses.[2]
Q2: What are the recommended starting concentrations for in vitro and in vivo experiments?
A2: For in vitro studies, a concentration of 1 µM has been effectively used in neuronal cell cultures (MC65 cells) to reduce intracellular AβO levels.[1] For in vivo applications in mouse models of Alzheimer's disease (5xFAD mice), a dosage of 100 µM administered via intracerebroventricular (ICV) infusion has been shown to significantly reduce the amyloid load in the hippocampus without apparent toxicity.[1]
Q3: What is the binding affinity of this compound for its targets?
A3: this compound binds to Aβ42 peptide with an EC50 of 80 nM and directly to AβO with a KD of 19 µM.[1]
Q4: How should this compound be prepared and stored?
A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent such as DMSO to create a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Poor solubility or precipitation of this compound in aqueous media.
-
Cause: this compound is a hydrophobic compound and may have limited solubility in aqueous buffers.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
For the final working concentration, dilute the DMSO stock solution into the aqueous experimental medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity in cell cultures.
-
If precipitation still occurs, consider using a vehicle that includes solubilizing agents such as PEG-400 or cyclodextrins.
-
Issue 2: Inconsistent results in amyloid-beta aggregation assays (e.g., Thioflavin T assay).
-
Cause: The Thioflavin T (ThT) assay can be prone to artifacts. Some compounds can interfere with the ThT fluorescence signal, leading to false-positive or false-negative results.[3][4] ThT itself can, in some cases, promote Aβ aggregation.[5]
-
Troubleshooting Steps:
-
Run control experiments: Test the effect of this compound on ThT fluorescence in the absence of Aβ to check for quenching or enhancement of the signal.
-
Use complementary assays: Confirm the results from the ThT assay using alternative methods that do not rely on fluorescence, such as atomic force microscopy (AFM) to visualize aggregate morphology or SDS-PAGE with Western blotting to quantify oligomer and fibril formation.[6]
-
Optimize ThT concentration: Use the lowest possible concentration of ThT that gives a reliable signal to minimize its potential influence on aggregation kinetics.
-
In Vivo Experiments
Issue 3: Difficulty in preparing a stable formulation for intracerebroventricular (ICV) infusion.
-
Cause: The hydrophobic nature of this compound makes it challenging to prepare a stable and soluble formulation suitable for direct injection into the brain.
-
Solution:
-
Vehicle Selection: A common vehicle for hydrophobic compounds for ICV injection involves a mixture of solvents. A suggested starting point is a vehicle containing 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP).[7] However, it is crucial to perform preliminary tolerability studies with the vehicle alone to ensure it does not cause adverse effects.
-
Solubility Testing: Before in vivo administration, test the solubility and stability of this compound in the chosen vehicle at the desired concentration and storage conditions.
-
pH and Osmolality: Ensure the final formulation has a pH and osmolarity that are compatible with the cerebrospinal fluid to avoid tissue damage.[8]
-
Issue 4: Variability in treatment efficacy in animal models.
-
Cause: Inconsistent delivery of the compound to the target brain region can lead to variable results. The surgical procedure for ICV cannulation and the infusion parameters are critical.
-
Troubleshooting Steps:
-
Surgical Precision: Use a stereotaxic apparatus to ensure accurate and reproducible placement of the infusion cannula in the lateral ventricle.
-
Infusion Rate: A slow and constant infusion rate is crucial to prevent backflow and ensure proper distribution of the compound. For mice, an infusion rate of 0.25 µL/h has been used successfully with this compound.[1]
-
Confirmation of Cannula Placement: After the study, verify the cannula placement by injecting a dye (e.g., Evans blue) and performing histological analysis of the brain.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line / System | This compound Concentration | Observed Effect | Reference |
| Neuroprotection | MC65 Neuronal Culture | 125 nM | Full protection against AβO-induced toxicity | [1] |
| AβO Binding | - | EC50 = 80 nM | Half-maximal effective concentration for binding to Aβ42 peptide | [1] |
| AβO Binding | - | KD = 19 µM | Dissociation constant for direct binding to AβO | [1] |
| Intracellular AβO Reduction | Primary Neuronal Culture | 100 nM - 10 µM | Substantial reduction of intraneuronal AβO | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dosage | Duration | Observed Effect | Reference |
| 5xFAD Mice | Intracerebroventricular (ICV) Infusion | 100 µM | 2 weeks | 50% reduction in amyloid load in the hippocampus compared to control | [1] |
Experimental Protocols
Protocol 1: In Vitro Thioflavin T (ThT) Amyloid Aggregation Assay
-
Preparation of Aβ Peptides: Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent to form a peptide film. Dissolve the film in DMSO to create a stock solution.
-
Aggregation Reaction: Dilute the Aβ42 stock solution into a phosphate buffer (pH 7.4) to a final concentration of 10-20 µM. Add varying concentrations of this compound (prepared from a DMSO stock) to the Aβ solution. Include a vehicle control (DMSO only).
-
Incubation: Incubate the samples at 37°C with continuous agitation.
-
ThT Fluorescence Measurement: At designated time points, take aliquots of the samples and add them to a solution of ThT (e.g., 5 µM in glycine-NaOH buffer, pH 8.5).
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Compare the curves for different concentrations of this compound to the vehicle control to determine the inhibitory effect.
Protocol 2: Intracerebroventricular (ICV) Infusion in Mice
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: Secure the anesthetized mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Cannula Implantation: Using stereotaxic coordinates relative to bregma, drill a small hole in the skull over the target lateral ventricle. Slowly lower the infusion cannula to the desired depth.
-
Fixation: Secure the cannula to the skull using dental cement.
-
Drug Infusion: Connect the implanted cannula to an osmotic minipump or a syringe pump for continuous infusion of the this compound formulation at a controlled rate (e.g., 0.25 µL/h).
-
Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue for histological or biochemical analysis of amyloid pathology.
Visualizations
References
- 1. β-Amyloid Oligomer Inhibitor, K01-162 The β-Amyloid Oligomer Inhibitor, K01-162 controls the biological activity of β-Amyloid Oligomer. | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of K 01-162 in solution
Welcome to the technical support center for K 01-162. This resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for handling this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO up to 14.29 mg/mL (49.59 mM); sonication may be required to fully dissolve the compound.[1] For long-term storage, it is advisable to prepare high-concentration stock solutions in anhydrous DMSO to minimize degradation.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3] Due to the hygroscopic nature of DMSO, moisture can be absorbed from the atmosphere upon thawing, which may lead to compound degradation over time.[2] It is recommended to thaw aliquots completely and bring them to room temperature before opening the vial to minimize moisture absorption.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation of this compound from aqueous solutions, especially when diluted from a DMSO stock, can be a common issue. To redissolve the compound, gentle warming to 37°C and sonication can be attempted.[4] For in vivo studies, co-solvents such as PEG300, Tween-80, or cyclodextrins can be used to improve solubility in aqueous media.[1] It is crucial to visually inspect for precipitation before use.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Possible Cause: Degradation of this compound in the culture medium.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment from a frozen DMSO stock.
-
Minimize Incubation Time: If possible, reduce the incubation time of this compound with the cells to minimize the potential for degradation in the aqueous environment of the culture medium.
-
Conduct a Stability Check: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol for a stability study is provided below.
Issue 2: Low or no activity of this compound in experiments.
Possible Cause 1: Compound precipitation.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the final solution for any visible precipitate. Centrifuge the solution at a low speed and check for a pellet.
-
Solubility Test: Determine the kinetic solubility of this compound in your experimental buffer to ensure you are working below its solubility limit. A protocol for solubility assessment is provided below.
Possible Cause 2: Improper storage leading to degradation.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that stock solutions have been stored correctly at -20°C or -80°C and have not been subjected to multiple freeze-thaw cycles.[3][7]
-
Use a Fresh Aliquot: Always use a fresh, previously unthawed aliquot of the stock solution for your experiments.
-
Purity Check: If you suspect degradation, the purity of your stock solution can be checked using HPLC.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Methodology:
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution with the aqueous buffer of interest to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on the assay.
-
-
Incubation:
-
Divide the solution into several aliquots in amber vials.
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 37°C, protected from light, exposed to light).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The 0-hour time point serves as the initial concentration baseline.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for analyzing fluorene-like compounds is a gradient of acetonitrile and water (with 0.1% formic acid). A starting point could be a gradient from 40% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan). For similar compounds, a wavelength around 254 nm is often used.
-
Injection Volume: 20 µL.
-
Analysis: Inject the samples from each time point. Record the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of this compound remaining versus time.
-
Data Presentation:
| Storage Condition | Time (hours) | % this compound Remaining |
| Room Temperature, Dark | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 37°C, Dark | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| Room Temperature, Light | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Protocol for Kinetic Solubility Assessment
This protocol determines the solubility of this compound when rapidly diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Microplate reader
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of the aqueous buffer to each well.
-
Add 2 µL of the 10 mM this compound stock solution to the wells, resulting in a final concentration of 100 µM and 1% DMSO.
-
Mix thoroughly by shaking for 2 minutes.
-
Incubate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) at 620 nm using a microplate reader.
Data Analysis:
-
Compare the absorbance of the wells containing this compound to a blank well (buffer with 1% DMSO). A significant increase in absorbance indicates precipitation and poor kinetic solubility at that concentration.
Visualizations
Amyloid-β Aggregation Pathway
This compound is an inhibitor of amyloid-beta (Aβ) fibril formation. The following diagram illustrates the pathway of Aβ aggregation, which is a key pathological process in Alzheimer's disease.
Caption: Amyloid-β aggregation pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps for assessing the stability of this compound in a given solution.
Caption: Workflow for determining the stability of this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent K 01-162 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of K 01-162 to prevent its degradation. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at low temperatures. The recommended storage conditions are summarized in the table below.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound, typically prepared in DMSO, are susceptible to degradation from repeated freeze-thaw cycles. It is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Q3: What is the primary degradation pathway for this compound?
This compound belongs to the fluorene class of compounds. The most common degradation pathway for fluorene-based molecules is photo-oxidation at the C-9 position of the fluorene core.[2] This reaction, initiated by exposure to light in the presence of oxygen, results in the formation of a fluorenone derivative. This impurity can interfere with experimental results. Due to the reactivity of the C-9 position, it is a common practice to have two substituents at this position to enhance stability.[3]
Q4: Are there other potential degradation pathways for this compound?
While photo-oxidation is a primary concern, other potential degradation pathways for small molecules like this compound include hydrolysis (in acidic or basic conditions) and thermal degradation. Although specific studies on this compound are not publicly available, general knowledge of organic chemistry suggests that the molecule's functional groups could be susceptible to these conditions over time.
Storage Condition Summary
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Up to 1 year[1][4] | Store in a tightly sealed, light-protected container. |
| -80°C | Up to 2 years[1][4] | Ideal for long-term archival. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[5] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][5] |
| -80°C | Up to 6 months[5] | Preferred for longer-term storage of solutions. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound. | 1. Review your storage conditions against the recommendations. 2. Prepare a fresh stock solution from solid this compound. 3. Perform a stability check on your current stock solution using the protocol provided below. |
| Visible color change in the solid compound or solution (e.g., yellowing). | Formation of degradation products, likely fluorenone derivatives from oxidation.[6] | 1. Discard the discolored material. 2. Obtain a fresh batch of this compound. 3. Ensure future storage is in a light-protected container. |
| Precipitate observed in the stock solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. If the precipitate persists, it may indicate degradation. Consider preparing a fresh stock. |
| Loss of compound activity over time. | Gradual degradation due to improper storage or frequent freeze-thaw cycles. | 1. Switch to using single-use aliquots of your stock solution. 2. For critical experiments, always use a freshly prepared stock solution. |
Visualizing Degradation and Workflows
Caption: Potential photo-oxidation pathway of this compound to a fluorenone derivative.
Caption: Workflow for assessing the stability of this compound under stress conditions.
Caption: A decision tree for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to assess the intrinsic stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 90°C for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at -20°C, protected from light.
3. Sample Processing:
-
After the incubation period, allow the samples to cool to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples, including the control, to a final concentration of approximately 100 µg/mL with the mobile phase used for analysis.
4. Analysis:
-
Analyze the samples by High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Suggested HPLC Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: 254 nm.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control.
-
Note the appearance of any new peaks, which represent degradation products.
Protocol 2: Photostability Testing
This protocol follows the principles outlined in the ICH Q1B guideline for photostability testing.
1. Sample Preparation:
-
Solid State: Spread a thin layer of solid this compound in a chemically inert, transparent container (e.g., a quartz dish).
-
Solution State: Prepare a 1 mg/mL solution of this compound in a suitable solvent and place it in a chemically inert, transparent container.
-
Dark Control: Prepare identical samples but wrap them in aluminum foil to protect them from light.
2. Light Exposure:
-
Place the samples and the dark controls in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
3. Sample Analysis:
-
After exposure, prepare the samples for HPLC-UV analysis as described in Protocol 1.
-
Analyze both the light-exposed samples and the dark controls.
4. Data Interpretation:
-
Compare the chromatograms of the light-exposed samples to the dark controls.
-
A significant decrease in the peak area of this compound and the appearance of new peaks in the light-exposed sample compared to the dark control indicate photosensitivity. The primary degradation product is likely to be the fluorenone derivative.[2][8]
References
- 1. Synthesis and hydrolysis of fluorene-9-spiro-2'-(N-aryl-3' ,3'-dichloroaziridines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy [frontiersin.org]
- 3. Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. bmse000521 9-fluorenone at BMRB [bmrb.io]
- 7. Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Addressing off-target effects of K 01-162 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of K 01-162 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is an inhibitor of amyloid-beta (Aβ) peptide fibril formation. It has been shown to bind to Aβ peptides, preventing their aggregation into neurotoxic fibrils, which is a key pathological hallmark of Alzheimer's disease.
Q2: Is there any publicly available data on the off-target effects of this compound?
Currently, there is a lack of comprehensive, publicly available data from broad screening assays (e.g., kinome or receptor panels) to definitively characterize the off-target profile of this compound. Researchers should, therefore, exercise caution and are encouraged to perform control experiments to validate their findings.
Q3: I am observing unexpected cellular phenotypes in my experiments with this compound. What could be the cause?
Unexpected phenotypes could arise from several factors, including off-target effects, compound toxicity at high concentrations, or experimental artifacts. It is crucial to perform a series of control experiments to distinguish between on-target and potential off-target effects. Please refer to the troubleshooting guide and experimental protocols below.
Q4: What is the reported cytotoxicity of this compound?
Published data indicates that this compound has shown no cytotoxicity in cell-based assays at concentrations up to 50 μM. However, it is recommended that researchers determine the specific cytotoxicity of this compound in their experimental system of choice.
Q5: How can I be sure that the effects I'm seeing are due to the inhibition of Aβ aggregation?
To confirm that the observed effects are due to the on-target activity of this compound, consider the following:
-
Use of a negative control: Include a structurally similar but inactive analog of this compound if available.
-
Rescue experiments: If this compound is preventing a phenotype induced by Aβ aggregation, see if adding pre-aggregated Aβ can overcome the effect of the compound.
-
Orthogonal approaches: Use another, structurally different Aβ aggregation inhibitor to see if it phenocopies the effects of this compound.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| EC50 (Aβ42 binding) | 80 nM | In vitro | [1][2] |
| KD (AβO binding) | 19 µM | In vitro | [1] |
| Cytotoxicity | No significant toxicity up to 50 µM | Cell-based assays | [2] |
Experimental Protocols
Protocol 1: Determining Compound Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the potential cytotoxic effects of this compound in your cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Key Signaling Pathway Markers
This protocol can be used to investigate if this compound affects common signaling pathways that are often unintentionally modulated by small molecule inhibitors.
Materials:
-
Cells treated with this compound and appropriate controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, phospho-p38, total p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical relationships for troubleshooting unexpected results.
References
Overcoming limitations of K 01-162 in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing K 01-162 in preclinical models of Alzheimer's disease.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of amyloid-beta (Aβ) peptide fibril formation and neurotoxicity. It functions by binding to and stabilizing the hydrophobic core of the Aβ42 peptide, preventing its aggregation into toxic oligomers and fibrils.[1][2]
Q2: What are the key binding affinities of this compound?
A2: this compound binds to the Aβ42 peptide with an EC50 of 80 nM and directly to Aβ oligomers (AβO) with a KD of 19 μM.[1][3]
Q3: Is this compound cytotoxic?
A3: this compound has shown no cytotoxicity in preclinical models at concentrations up to 50 μM.[2]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
Symptoms:
-
Difficulty dissolving this compound in aqueous buffers.
-
Precipitation of the compound in cell culture media or vehicle for in vivo administration.
-
Inconsistent results in in vitro or in vivo experiments.
Possible Causes:
-
This compound has limited aqueous solubility.
Solutions:
-
Stock Solutions: Prepare stock solutions in 100% DMSO. This compound is soluble in DMSO at 14.29 mg/mL (49.59 mM).[2] Store stock solutions at -20°C or -80°C to prevent degradation. To aid dissolution, you can warm the solution to 37°C and sonicate.[2]
-
In Vitro Assays: For cell-based assays, dilute the DMSO stock solution into the culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
-
In Vivo Formulations: For animal studies, special formulations are required to improve solubility and bioavailability. Two common methods are:
-
SBE-β-CD Formulation: Prepare a working solution by adding a DMSO stock of this compound to a 20% solution of sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in saline.
-
Corn Oil Formulation: For longer-term studies, a DMSO stock can be mixed with corn oil.
-
Quantitative Data Summary: this compound Solubility
| Solvent | Concentration |
| DMSO | 14.29 mg/mL (49.59 mM)[2] |
Issue 2: Limited Blood-Brain Barrier (BBB) Penetration
Symptoms:
-
Lack of efficacy in in vivo models when administered systemically (e.g., intraperitoneally or orally).
-
Discrepancy between potent in vitro activity and weak in vivo effects on brain amyloid pathology.
Possible Causes:
-
The physicochemical properties of this compound may limit its ability to cross the blood-brain barrier. Many small molecules face this challenge in CNS drug development.[4][5][6][7][8]
Solutions:
-
Direct Brain Administration: For initial proof-of-concept studies, consider direct administration to the brain to bypass the BBB. A published protocol for this compound in 5xFAD mice utilizes intracerebroventricular (ICV) infusion.
-
Formulation Strategies: Investigate the use of drug delivery systems designed to enhance BBB penetration, such as nanoparticles or liposomes.
-
Analog Development: If BBB penetration remains a significant hurdle, medicinal chemistry efforts to develop analogs of this compound with improved physicochemical properties may be necessary.
Issue 3: Inconsistent Results in Aβ Aggregation Assays
Symptoms:
-
High variability in Thioflavin T (ThT) fluorescence readings between replicates.
-
Lack of a clear dose-dependent inhibition of Aβ aggregation by this compound.
Possible Causes:
-
Aβ Peptide Preparation: The aggregation state of the starting Aβ peptide solution is critical. Improperly prepared Aβ can contain pre-formed aggregates, leading to inconsistent results.
-
Assay Conditions: Factors such as pH, temperature, and agitation can significantly influence the kinetics of Aβ aggregation.
-
ThT Concentration: The concentration of ThT can affect the fluorescence signal and, at high concentrations, may even influence the aggregation process itself.[9]
Solutions:
-
Aβ Preparation: Ensure Aβ peptides are properly monomerized before starting the aggregation assay. This is typically achieved by dissolving the peptide in a solvent like hexafluoroisopropanol (HFIP) and then removing the solvent to form a peptide film, which is then reconstituted in a suitable buffer.
-
Standardized Protocol: Use a consistent and well-validated protocol for the ThT assay. (See Experimental Protocols section below).
-
Optimize ThT Concentration: The optimal ThT concentration for monitoring aggregation is typically in the range of 10-20 µM.[9]
Issue 4: Potential for Off-Target Effects
Symptoms:
-
Unexpected cellular phenotypes or toxicity in vitro.
-
Unanticipated behavioral or physiological effects in vivo that are not readily explained by the inhibition of Aβ aggregation.
Possible Causes:
-
Like any small molecule, this compound may interact with other proteins or cellular pathways in a non-specific manner. Off-target effects are a common concern in drug development.[10]
Solutions:
-
Control Experiments: Include appropriate controls in all experiments. For in vitro studies, this includes vehicle-treated cells and cells treated with a structurally related but inactive compound, if available. For in vivo studies, use wild-type animals in addition to the Alzheimer's disease model to assess potential off-target effects on normal physiology and behavior.
-
Target Engagement Assays: Use assays to confirm that this compound is engaging with Aβ in your experimental system. This could include co-immunoprecipitation or thermal shift assays.
-
Phenotypic Screening: In cell-based models, perform broader phenotypic screening to identify any unexpected cellular responses to this compound treatment.
Experimental Protocols
Thioflavin T (ThT) Assay for Aβ Aggregation
Objective: To measure the effect of this compound on the fibrillar aggregation of Aβ peptides.
Materials:
-
Aβ42 peptide
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Prepare a 10 µM solution of Aβ42 in PBS.[9]
-
Prepare various concentrations of this compound in PBS.
-
In a 96-well plate, mix the Aβ42 solution, this compound solution (or vehicle control), and a 20 µM ThT solution. The final volume in each well should be 100-200 µL.[9]
-
Incubate the plate at 37°C.[11]
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[12]
-
Plot fluorescence intensity versus time to generate aggregation curves. The inhibitory effect of this compound can be quantified by comparing the lag time or the final fluorescence intensity of the treated samples to the vehicle control.
MTT Assay for Aβ-induced Neurotoxicity
Objective: To assess the protective effect of this compound against Aβ-induced neurotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Aβ42 oligomers (pre-aggregated)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Spectrophotometric plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Add pre-aggregated Aβ42 oligomers to the wells to induce toxicity. Include control wells with cells only, cells with vehicle, and cells with Aβ42 only.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Mandatory Visualizations
Caption: Amyloid-beta signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
Addendum: JBJ-01-162-04 for Flavivirus Research
For researchers working with the cyanohydrazone JBJ-01-162-04, a distinct compound with activity against flaviviruses, here are some specific troubleshooting points.
Issue: Modest In Vivo Efficacy Despite Potent In Vitro Activity
Symptoms:
-
Significant reduction in viral titers in cell culture assays.
-
Limited or modest reduction in viremia in animal models of flavivirus infection.
Possible Causes:
-
High Plasma Protein Binding: The compound may bind extensively to plasma proteins, reducing the concentration of free, active drug available to inhibit the virus in vivo. This has been suggested as a potential reason for the modest in vivo effect of JBJ-01-162-04.
-
Pharmacokinetics: The compound may have a short half-life or poor distribution to the relevant tissues in the animal model.
Solutions:
-
Pharmacokinetic Studies: Conduct detailed pharmacokinetic studies to determine the plasma concentration, half-life, and tissue distribution of JBJ-01-162-04 in the preclinical model.
-
Dosing Regimen Optimization: Based on pharmacokinetic data, optimize the dosing regimen (e.g., increase the dose, change the frequency of administration) to maintain plasma concentrations above the IC90.
-
Medicinal Chemistry: If plasma protein binding is confirmed to be a major limitation, consider the synthesis of analogs with reduced plasma protein binding while maintaining antiviral potency.
Quantitative Data Summary: JBJ-01-162-04 Antiviral Activity
| Parameter | Value |
| DENV-2 S221 IC90 | 1.4 ± 0.6 μM |
| Equilibrium Dissociation Constant (KD) vs. DENV2 sE2 | 1.4 ± 0.5 μM |
References
- 1. Amyloid-Beta: A Crucial Factor in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Blood–Brain Barrier Permeability via JNK Signaling Pathway: Mechanisms and Potential Therapeutic Strategies for Ischemic Stroke, Alzheimer’s Disease and Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors controlling permeability of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiology of Blood–Brain Barrier Permeability Throughout the Different Stages of Ischemic Stroke and Its Implication on Hemorrhagic Transformation and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood-Brain Barrier Dysfunction in CNS Disorders and Putative Therapeutic Targets: An Overview [mdpi.com]
- 8. Alzheimer’s Disease: Treatment Strategies and Their Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Technical Support Center: K 01-162 Cytotoxicity Assessment and Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and mitigating potential cytotoxicity associated with K 01-162.
Frequently Asked Questions (FAQs)
Q1: What is the reported cytotoxicity of this compound?
A1: this compound is an inhibitor of amyloid-β (Aβ) peptide fibril formation.[1] Published data indicates that it shows no significant cytotoxicity in various cell lines at concentrations up to 50 μM. Its effective concentration (EC50) for Aβ fibril inhibition is approximately 80 nM, which is significantly lower than the concentrations where cytotoxicity has been reported to be absent.
Q2: I am observing unexpected cytotoxicity with this compound in my experiments. What could be the potential reasons?
A2: While generally considered non-toxic at its effective concentrations, several factors could contribute to unexpected cytotoxicity:
-
High Concentrations: Exceeding the recommended working concentrations may lead to off-target effects and cellular stress.
-
Prolonged Exposure: Continuous exposure of cells to the compound for extended periods might induce cytotoxic responses.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be more susceptible to this compound.
-
Compound Purity and Solvent Effects: Impurities in the compound batch or the solvent used for dissolution (e.g., DMSO) could be contributing to the observed toxicity.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
A3: While direct studies on this compound's cytotoxic mechanisms are limited, research on related fluorene derivatives suggests that cytotoxicity, when observed, may be mediated through the following pathways:
-
Induction of Apoptosis: Some fluorene derivatives have been shown to trigger programmed cell death, or apoptosis.[2] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Generation of Reactive Oxygen Species (ROS): An imbalance between the production of ROS and the cell's antioxidant defense system can lead to oxidative stress, damaging cellular components and initiating cell death pathways.[2] One study on a novel fluorene derivative demonstrated that it promotes ROS generation, leading to apoptosis.[2]
Q4: How can I assess if this compound is inducing apoptosis in my cell cultures?
A4: You can assess apoptosis through several methods, including:
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[3] Measuring the activity of executioner caspases like caspase-3 and caspase-7 is a common method to detect apoptosis.
-
Annexin V Staining: Phosphatidylserine is translocated to the outer leaflet of the plasma membrane during early apoptosis and can be detected by Annexin V staining.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Q5: How can I measure if this compound is causing an increase in reactive oxygen species (ROS)?
A5: ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS. The resulting fluorescence intensity is proportional to the intracellular ROS levels.
Q6: Are there any ways to mitigate this compound-induced cytotoxicity?
A6: If you suspect that the observed cytotoxicity is due to oxidative stress, co-treatment with an antioxidant may be beneficial. N-acetylcysteine (NAC) is a widely used antioxidant that can help reduce intracellular ROS levels and protect cells from oxidative damage.[4][5] It acts as a precursor for glutathione synthesis, a major cellular antioxidant.[4]
Troubleshooting Guides
Troubleshooting High Cytotoxicity in Cell Viability Assays (e.g., MTT, LDH)
| Problem | Possible Cause | Solution |
| Higher than expected cytotoxicity at low this compound concentrations | Cell line is highly sensitive. | Perform a dose-response curve with a wider range of lower concentrations to determine a more accurate IC50 value. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your specific cell line (typically <0.5%). Run a solvent-only control. | |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before plating and mix gently before aliquoting to each well. |
| "Edge effect" in 96-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly. Use a new pipette tip for each condition. | |
| High background in LDH assay | High spontaneous LDH release due to poor cell health. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Handle cells gently during media changes and compound addition. |
| Serum in the culture medium contains LDH. | Use a serum-free medium for the assay or run a medium-only background control. |
Troubleshooting Apoptosis and ROS Assays
| Problem | Possible Cause | Solution |
| No detectable caspase activation despite observed cell death | Timing of the assay is not optimal. | Caspase activation is a transient event.[6] Perform a time-course experiment to determine the peak of caspase activity after this compound treatment. |
| Cell death is occurring through a caspase-independent pathway (e.g., necrosis). | Assess for necrosis using an LDH assay or by co-staining with a viability dye like propidium iodide in your Annexin V assay. | |
| Insufficient compound concentration to induce apoptosis. | Perform a dose-response experiment for caspase activation. | |
| High background fluorescence in ROS assay | Autofluorescence of the compound or cells. | Include an unstained cell control and a control with this compound but without the ROS dye. |
| Photobleaching of the fluorescent probe. | Minimize exposure of the stained cells to light. | |
| Probe oxidation by factors other than cellular ROS. | Ensure all solutions are fresh and free of contaminants. |
Quantitative Data Summary
Table 1: Reported Efficacy and Cytotoxicity of this compound
| Parameter | Value | Reference |
| EC50 for Aβ42 fibril formation inhibition | 80 nM | [1] |
| Reported Non-Cytotoxic Concentration | Up to 50 μM | [1] |
Table 2: Example IC50 Values for a Hypothetical Fluorene Derivative Inducing Cytotoxicity
This table is for illustrative purposes to demonstrate how to present such data. Actual values for this compound may vary depending on the cell line and experimental conditions.
| Cell Line | Treatment Duration (hours) | IC50 (μM) |
| SH-SY5Y (Human Neuroblastoma) | 24 | 75.2 |
| 48 | 48.5 | |
| HeLa (Human Cervical Cancer) | 24 | 95.8 |
| 48 | 62.1 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Assessment of Apoptosis using a Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a luminogenic substrate with a buffer.
-
Reagent Addition: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (usually 30-60 minutes), protected from light.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) or express as fold-change over the untreated control.
Protocol 3: Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with this compound for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10-20 μM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS or phenol red-free medium to the wells and immediately measure the fluorescence at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence plate reader.
-
Data Analysis: Express the fluorescence intensity as a percentage or fold-change relative to the untreated control.
Protocol 4: Mitigation of Cytotoxicity with N-acetylcysteine (NAC)
-
Experimental Design: To test the cytoprotective effect of NAC, include the following experimental groups:
-
Untreated control
-
This compound alone
-
NAC alone
-
This compound and NAC co-treatment
-
-
Co-treatment: Add NAC to the cell culture medium at a final concentration typically ranging from 1-10 mM.[8] The timing of NAC addition (pre-treatment, co-treatment, or post-treatment) may need to be optimized.
-
Cytotoxicity Assessment: After the treatment period, assess cell viability using the MTT or LDH assay as described above.
-
Data Analysis: Compare the cell viability in the this compound alone group to the this compound and NAC co-treatment group. A significant increase in viability in the co-treatment group suggests that the cytotoxicity is mediated by ROS.
Visualizations
Caption: Potential signaling pathways of this compound induced cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Logical relationship for mitigating cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com]
- 7. galaxy.ai [galaxy.ai]
- 8. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in K 01-162 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using K 01-162 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of amyloid-beta (Aβ) peptide fibril formation and neurotoxicity. It binds to Aβ peptides, destabilizes Aβ oligomers (AβO), and reduces their harmful interaction with synapses.[1][2][3][4]
Q2: What are the key binding affinities of this compound?
A2: this compound binds to the Aβ42 peptide with an EC50 of 80 nM and directly to AβO with a KD of 19 μM.[1][5]
Q3: Is this compound cytotoxic?
A3: Studies have shown that this compound has low cytotoxicity at effective concentrations. For example, it showed no cytotoxicity up to 50 μM in MC65 neuroblastoma cells.[2] In vivo studies with intracerebroventricular infusion of 100 μM this compound for two weeks showed no apparent toxicity in 5xFAD mice.[2][5]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO. For long-term storage, it is recommended to store stock solutions at -20°C for up to one year or -80°C for up to two years.[5] Avoid repeated freeze-thaw cycles.
Q5: Can this compound cross the blood-brain barrier?
A5: Yes, this compound is a brain-penetrating compound, which makes it suitable for in vivo studies targeting Aβ pathology in the central nervous system.[1][3][4][5]
Troubleshooting Guide: Interpreting Unexpected Results
Issue 1: Inconsistent or No Inhibition of Aβ Aggregation in Thioflavin T (ThT) Assay
Question: My ThT fluorescence signal is highly variable or shows no reduction, even with increasing concentrations of this compound. Is the compound not working?
Possible Causes and Troubleshooting Steps:
-
Compound Interference with ThT Fluorescence: Small molecules, including those with aromatic structures like this compound (a fluorene derivative), can interfere with the ThT assay.
-
Autofluorescence: The compound itself may be fluorescent at the excitation/emission wavelengths of ThT (Ex: ~440 nm, Em: ~482 nm).
-
Action: Run a control with this compound in the assay buffer without Aβ to measure its intrinsic fluorescence. Subtract this background from your experimental values.
-
-
Fluorescence Quenching: The compound may quench the fluorescence of the ThT-Aβ complex.
-
Action: To test for quenching, add this compound to pre-formed Aβ fibrils and measure the ThT fluorescence. A decrease in signal compared to fibrils alone suggests quenching.
-
-
Competition for Binding: this compound might compete with ThT for binding sites on the Aβ fibrils.
-
Action: This is difficult to distinguish from true inhibition by ThT assay alone. Use an orthogonal method to confirm changes in Aβ aggregation state.
-
-
-
Poor Solubility or Aggregation of this compound: The compound may precipitate out of solution at the concentrations used, especially in aqueous buffers.
-
Action: Visually inspect your assay wells for any precipitation. Determine the critical micelle concentration of this compound in your assay buffer. It is recommended to first prepare a clear stock solution in an organic solvent like DMSO and then add co-solvents as needed for in vivo experiments.[5]
-
-
Variability in Aβ Peptide Preparation: The aggregation kinetics of Aβ are highly sensitive to the initial state of the peptide (e.g., presence of seeds, salt concentration, pH).
-
Action: Ensure a consistent protocol for preparing monomeric Aβ before starting the aggregation assay.
-
Logical Workflow for Troubleshooting ThT Assay
Troubleshooting workflow for unexpected Thioflavin T assay results.
Issue 2: Increased Cell Death or Unexpected Cytotoxicity in Cell-Based Assays
Question: I'm observing increased cytotoxicity in my neuronal cell line (e.g., SH-SY5Y) when treating with this compound, which is contrary to published data. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
Action: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across all wells, including vehicle controls.
-
-
Compound Degradation: this compound may degrade in cell culture media over long incubation periods, leading to the formation of toxic byproducts.
-
Action: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Consider replenishing the compound if stability is an issue.
-
-
Interference with Cell Viability Assays:
-
MTT/MTS/XTT Assays: These assays measure mitochondrial reductase activity. If this compound affects cellular metabolism or redox state, it can lead to a misinterpretation of cell viability. For example, some compounds can directly reduce the tetrazolium salts, leading to a false signal of viability.
-
Action: Run a cell-free control with this compound in the culture medium to see if it directly reduces the assay reagent.
-
-
AlamarBlue (Resazurin) Assay: This assay is also dependent on cellular reductase activity. Interference from compounds that alter the cellular redox environment is possible.
-
Action: Perform a cell-free control. If interference is suspected, consider washing the cells to remove the compound before adding the viability reagent.
-
-
-
Off-Target Effects: While this compound is known to target Aβ, high concentrations may have off-target effects that could induce cytotoxicity in certain cell types. A related fluorene compound, K01-186, has been shown to have antioxidant properties, suggesting that fluorene-based molecules can have other biological activities.[2]
-
Action: Perform a dose-response curve to determine the therapeutic window for your specific cell line. If possible, use a structurally related but inactive control compound to assess off-target effects.
-
Logical Workflow for Troubleshooting Cytotoxicity Assays
Troubleshooting workflow for unexpected cytotoxicity results.
Data Presentation
| Parameter | Value | Species/System | Reference |
| EC50 (Aβ42 binding) | 80 nM | In vitro | [1][5] |
| KD (AβO binding) | 19 μM | In vitro (SPR) | [1][5] |
| In Vitro Effect | Reduces intracellular AβO | MC65 neuroblastoma cells | [5] |
| In Vivo Effect | Reduces amyloid load in hippocampus by ~50% | 5xFAD mice | [2][5] |
| In Vivo Dose | 100 μM (intracerebroventricular infusion) | 5xFAD mice | [2][5] |
| Cytotoxicity | No significant toxicity up to 50 μM | MC65 neuroblastoma cells | [2] |
Signaling Pathways
This compound's primary role is to bind and destabilize Aβ oligomers.[3][4] By reducing the concentration of toxic Aβ oligomers, this compound is expected to indirectly modulate several downstream signaling pathways that are aberrantly activated by AβO. These include:
-
Glutamate Receptor Signaling: Aβ oligomers can induce hyperactivity in NMDA and mGluR5 receptors, leading to Ca2+ overload and excitotoxicity.[6] By preventing AβO from binding to their receptors (such as cellular prion protein, PrPC), this compound can help maintain normal glutamate signaling.
-
Nrf2 Pathway: Aβ oligomers induce oxidative stress. The Nrf2 pathway is a key regulator of cellular responses to oxidative stress.[1] Small molecules that reduce AβO toxicity often activate the Nrf2 pathway, leading to the expression of antioxidant genes.[1]
-
PPARγ Pathway: This pathway is involved in regulating inflammation and metabolism. Aβ oligomers can trigger neuroinflammation, and PPARγ agonists have been shown to inhibit these inflammatory responses.[1] By reducing the AβO burden, this compound may help to normalize PPARγ signaling.
Signaling pathways influenced by this compound's inhibition of Aβ oligomers.
Experimental Protocols
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This protocol is for assessing the effect of this compound on Aβ fibril formation.
Materials:
-
Aβ (1-42) peptide
-
This compound
-
Thioflavin T (ThT)
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Ex: ~440 nm, Em: ~482 nm)
Procedure:
-
Prepare Aβ Monomers: Dissolve Aβ peptide to create a monomeric stock solution according to established protocols (e.g., dissolution in HFIP followed by evaporation and resuspension in DMSO, then dilution into assay buffer).
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of ThT in the assay buffer and filter through a 0.2 µm filter.
-
-
Assay Setup:
-
In a 96-well plate, add Aβ monomers to achieve a final concentration of 10 µM.
-
Add varying concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Add ThT to a final concentration of 20 µM.
-
Bring the final volume to 200 µL with assay buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with gentle shaking.
-
Measure fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank (buffer + ThT + this compound) from all readings.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Compare the lag time and maximum fluorescence of samples with and without this compound to determine its inhibitory effect.
-
MTT Assay for Cytotoxicity
This protocol is for assessing the potential cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Absorbance plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (include a vehicle control).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis:
-
Subtract the absorbance of a blank (medium only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Dot Blot Assay for Aβ Oligomer Levels
This protocol can be used as an orthogonal method to the ThT assay to quantify the effect of this compound on Aβ oligomer formation.
Materials:
-
Aβ peptide and this compound incubation samples
-
Nitrocellulose membrane
-
TBS-T buffer (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Primary antibody specific for Aβ oligomers (e.g., A11)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Application: Spot 1-2 µL of each incubation sample (Aβ with and without this compound at different time points) onto a dry nitrocellulose membrane. Let the spots dry completely.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBS-T for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBS-T for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the dot intensities using image analysis software. Compare the signal from samples treated with this compound to the untreated controls.
References
- 1. The Influence of Spin-Labeled Fluorene Compounds on the Assembly and Toxicity of the Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Candidate anti-Aβ fluorene compounds selected from analogs of amyloid imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sanquin.org [sanquin.org]
- 4. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptors and Caloric Restriction—Common Pathways Affecting Metabolism, Health, and Longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of K 01-162 and Other Amyloid-β Inhibitors for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of K 01-162 with other prominent amyloid-beta (Aβ) inhibitors, offering a valuable resource for researchers in the field of Alzheimer's disease. The comparison encompasses both small molecule inhibitors and recently approved monoclonal antibodies, presenting key efficacy data, experimental methodologies, and visual representations of relevant pathways and workflows.
Efficacy of Aβ Inhibitors: A Quantitative and Clinical Overview
The landscape of Aβ inhibitors is diverse, ranging from small molecules that directly interfere with amyloid aggregation to monoclonal antibodies that target various Aβ species for clearance. This section presents a comparative summary of their efficacy.
Small Molecule Inhibitors
Small molecule inhibitors are typically evaluated based on their ability to inhibit Aβ aggregation or bind to Aβ species in in vitro assays. The following table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for this compound and other selected small molecules. Lower values indicate higher potency.
| Inhibitor | Target/Mechanism | EC50/IC50 | Reference |
| This compound | Binds to Aβ42 peptide, inhibits fibril formation | 80 nM (EC50 for Aβ42 binding) | [1][2] |
| Curcumin | Inhibits Aβ aggregation | ~0.8 µM (IC50) | [3] |
| Aminostyrylbenzofuran Derivative (1i) | Inhibits Aβ fibril formation | 0.07 µM (IC50) | [3] |
| Aminostyrylbenzofuran Derivative (1q) | Inhibits Aβ fibril formation | 0.08 µM (IC50) | [3] |
| Hexadecyl-N-methylpiperidinium (HMP) bromide | Inhibits Aβ aggregation | 10 µM (IC50) | [4] |
Note: The reported efficacy of these molecules can vary depending on the specific experimental conditions and assay used.
Monoclonal Antibody Inhibitors
Recently, several monoclonal antibodies targeting Aβ have received regulatory approval. Their efficacy is primarily demonstrated through clinical trials, focusing on the reduction of amyloid plaques in the brain and the slowing of cognitive decline in patients with early-stage Alzheimer's disease.
| Inhibitor | Target/Mechanism | Key Clinical Efficacy Findings |
| Aducanumab (Aduhelm®) | Selectively binds to aggregated forms of Aβ (oligomers and fibrils) | Demonstrated a reduction in amyloid plaques in the brain.[5][6][7] Clinical benefit on cognitive decline has been a subject of debate. |
| Lecanemab (Leqembi®) | Binds to soluble Aβ protofibrils | Shown to reduce amyloid plaques in the brain and slow the rate of cognitive decline in patients with early Alzheimer's disease.[1][8][9][10] |
| Donanemab | Targets a modified form of Aβ present in established amyloid plaques | Has been shown to lead to a significant reduction in amyloid plaques.[11][12][13] Clinical trial data suggests it can slow cognitive and functional decline. |
Understanding the Mechanisms: A Visual Approach
To elucidate the pathways and processes involved in Aβ inhibition, the following diagrams are provided.
Caption: Amyloid cascade and points of therapeutic intervention.
Experimental Methodologies
The quantitative data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for key assays used in the evaluation of Aβ inhibitors.
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the formation of amyloid fibrils in real-time.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Preparation of Aβ: Synthetic Aβ peptide (typically Aβ42) is monomerized by dissolving in a solvent like hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a desired concentration.
-
Assay Setup: The Aβ solution is mixed with the test inhibitor at various concentrations in a microplate.
-
ThT Addition: Thioflavin T is added to each well.
-
Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. Fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured at regular intervals using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence over time reflects the kinetics of fibril formation. The IC50 value for an inhibitor is determined by measuring the reduction in ThT fluorescence at the plateau phase across a range of inhibitor concentrations.
References
- 1. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 3. Aminostyrylbenzofuran derivatives as potent inhibitors for Abeta fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of Abeta fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. What is Aducanumab and what could this dementia drug mean for people with Alzheimer's disease? | Alzheimer's Society [alzheimers.org.uk]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Lecanemab? [synapse.patsnap.com]
- 10. leqembihcp.com [leqembihcp.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. alzheimersresearchuk.org [alzheimersresearchuk.org]
- 13. droracle.ai [droracle.ai]
A Comparative Analysis of K 01-162 and Other Fluorene Compounds for Alzheimer's Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of Alzheimer's disease (AD) has propelled the search for effective therapeutic agents. Among the promising candidates are fluorene-based compounds, which have demonstrated potential in targeting the pathological aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD. This guide provides a detailed comparison of the fluorene compound K 01-162 with other notable fluorene derivatives, focusing on their performance backed by experimental data.
Introduction to Fluorene Compounds in Alzheimer's Disease
Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant attention in the field of neurodegenerative disease research. Their planar structure allows them to interact with the beta-sheet structures of Aβ aggregates, thereby interfering with their formation and stability. The primary mechanism of action for many of these compounds revolves around binding to and destabilizing neurotoxic Aβ oligomers (AβO), which are considered key initiators of the synaptic dysfunction and neuronal death observed in AD.[1] The ability of these small molecules to cross the blood-brain barrier is a crucial pharmacokinetic advantage.[1]
Comparative Analysis of Lead Fluorene Compounds
This section provides a quantitative comparison of this compound against other well-studied fluorene compounds, K01-186 and the spin-labeled fluorene (SLF) HO-4160. The data presented below is a synthesis of findings from multiple preclinical studies.
Table 1: In Vitro Efficacy and Binding Affinity
| Compound | Target | Assay | Result | Reference |
| This compound | AβO | Surface Plasmon Resonance (SPR) | K_D = 19.0 µM | [1] |
| AβO-induced toxicity | MC65 Protection Assay | EC_50 = 80 nM | [2] | |
| K01-186 | AβO | Surface Plasmon Resonance (SPR) | K_D = 20.4 µM | [1] |
| AβO-induced toxicity | MC65 Protection Assay | Cytoprotective at 1 µM | [1] | |
| HO-4160 (SLF) | AβO-induced toxicity | MC65 Protection Assay | EC_50 = 30 nM | [2] |
| Aβ Aggregation | Thioflavin T (ThT) Assay | Reduces ThT fluorescence by ~50% at 24h | [2] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | 5xFAD mice | Intracerebroventricular infusion | Reduced hippocampal amyloid load by ~50% | [3] |
| Reduced levels of soluble Aβ oligomers | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Diagram 1: Proposed Mechanism of Action of Fluorene Compounds
Caption: Interaction of fluorene compounds with the Aβ aggregation pathway.
Diagram 2: Experimental Workflow for Compound Screening
Caption: High-level workflow for the discovery of anti-Alzheimer's fluorene compounds.
Experimental Protocols
Surface Plasmon Resonance (SPR) for AβO Binding
-
Immobilization of Aβ Oligomers:
-
Prepare Aβ(1-42) oligomers by incubating synthetic peptides.
-
Immobilize the AβO onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Prepare serial dilutions of the fluorene compounds in a suitable running buffer (e.g., HBS-EP).
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in resonance units (RU) to determine the association and dissociation kinetics.
-
Regenerate the sensor surface between injections using a low pH buffer.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the dissociation constant (K_D).[4]
-
MC65 Protection Assay (Cell Viability)
-
Cell Culture:
-
Culture MC65 human neuroblastoma cells, which conditionally express the C-terminal fragment of the amyloid precursor protein (APP-C99), leading to intracellular AβO accumulation upon tetracycline withdrawal.[5]
-
-
Compound Treatment:
-
Plate the MC65 cells in 96-well plates.
-
Remove tetracycline from the culture medium to induce AβO production.
-
Immediately treat the cells with various concentrations of the fluorene compounds.
-
-
Viability Assessment (MTT Assay):
-
After a 24-48 hour incubation period, add MTT solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the EC_50 value.[6]
-
Thioflavin T (ThT) Aggregation Assay
-
Preparation:
-
Prepare Aβ(1-42) peptide solutions in a suitable buffer (e.g., phosphate-buffered saline).
-
Prepare solutions of the fluorene compounds at various concentrations.
-
-
Aggregation and Inhibition:
-
Mix the Aβ peptide solution with the fluorene compound solutions (or vehicle control).
-
Incubate the mixtures at 37°C with constant agitation to promote fibril formation.
-
-
Fluorescence Measurement:
-
At specified time points, take aliquots of the mixtures and add them to a Thioflavin T solution in a 96-well plate.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.[1]
-
-
Data Analysis:
-
Compare the fluorescence intensity of the compound-treated samples to the control to determine the percentage of aggregation inhibition.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Sample Preparation:
-
Site-specifically spin-label Aβ peptides with a nitroxide spin label.
-
Prepare AβO containing a small fraction of the spin-labeled peptide.
-
-
EPR Measurement:
-
Incubate the spin-labeled AβO with and without the fluorene compounds.
-
Record the EPR spectra at room temperature.
-
-
Data Analysis:
-
Analyze the changes in the EPR line shape, which reflect the mobility of the spin label. Destabilization of the AβO structure by the fluorene compound will result in increased mobility of the spin label and a corresponding change in the EPR spectrum.[1]
-
Conclusion
The available data suggests that fluorene compounds, particularly this compound and its analogs, hold significant promise as therapeutic agents for Alzheimer's disease. Their ability to directly target and destabilize neurotoxic Aβ oligomers addresses a key pathological mechanism. The spin-labeled fluorene HO-4160 demonstrates superior cytoprotective effects in vitro, highlighting a promising avenue for further development. Future research should focus on comprehensive in vivo studies to evaluate the pharmacokinetics, safety, and efficacy of these lead compounds in more detail. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of novel fluorene derivatives in the quest for an effective Alzheimer's therapy.
References
- 1. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Candidate anti-Aβ fluorene compounds selected from analogs of amyloid imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization of Homogeneous Monomeric, Oligomeric and Fibrillar Aβ Species for Reliable SPR Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurodegenerative mechanisms in Alzheimer disease. A role for oxidative damage in amyloid beta protein precursor-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
K 01-162: A Comparative Guide to its Neuroprotective Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of K 01-162, a promising small molecule inhibitor of amyloid-beta (Aβ) aggregation, alongside other investigational compounds in various experimental models relevant to Alzheimer's disease. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of this compound's performance and mechanism of action.
Executive Summary
This compound has demonstrated a unique mechanism of neuroprotection by not only inhibiting the formation of toxic Aβ oligomers but also by preserving the potentially beneficial monomeric form of Aβ.[1][2][3] Unlike traditional aggregation inhibitors that sequester Aβ monomers, this compound appears to redirect the aggregation pathway, bypassing the formation of membrane-permeabilizing toxic oligomers.[1][2][3] This guide compares the efficacy of this compound with other notable Aβ aggregation inhibitors, curcumin and scyllo-inositol, based on available preclinical data.
Comparative Data on Neuroprotective Effects
The following tables summarize quantitative data from various in vitro and in vivo studies. It is important to note that the data are collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibition of Amyloid-β Aggregation
| Compound | Assay | Aβ Species | Concentration | Inhibition/Effect | Reference |
| This compound | AFM | Aβ42 | 10 µM | Reduced Aβ monomer aggregation by ~35% after 24h | [1][2][3] |
| Curcumin | ThT Assay | Aβ42 | 10 µM | Significant inhibition of fibril formation | [4] |
| Scyllo-inositol | ThT Assay | Aβ42 | 10-fold excess | Weaker inhibition of β-sheet formation compared to EGCG and CLR01 |
Table 2: In Vitro Neuroprotection against Amyloid-β Toxicity
| Compound | Cell Model | Aβ Species | Concentration | Neuroprotection | Reference |
| This compound | Neuronal MC65 culture | Endogenous AβO | 125 nM | Full protection | [5] |
| Curcumin | PC12 cells | Aβ25-35 | 5 µM | Attenuated cytotoxicity | Not directly available |
| Scyllo-inositol | PC-12 cells | Aβ42 | 10-fold excess | No significant protective effect |
Table 3: In Vivo Efficacy in Animal Models of Alzheimer's Disease
| Compound | Animal Model | Treatment | Outcome | Reference |
| This compound | 5xFAD mice | Intracerebroventricular infusion (0.25 μL/h for 2 weeks) | ~50% reduction in hippocampal amyloid load | [5] |
| Curcumin | APP/PS1 mice | Oral administration | Improved spatial memory and reduced Aβ plaque deposition | Not directly available |
| Scyllo-inositol | TgCRND8 mice | Oral administration (30 days) | Significantly reduced hippocampal and cortical plaque load | Not directly available |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Thioflavin T (ThT) Assay for Aβ Aggregation
This assay is widely used to monitor the formation of amyloid fibrils.
-
Preparation of Aβ: Synthetic Aβ1-42 peptide is dissolved in a suitable solvent (e.g., 10 mM NaOH) to a stock concentration of 1 mg/mL and stored at -70°C.
-
Assay Setup: Aβ1-42 is diluted in assay buffer (e.g., 50 mM Tris buffer, pH 7.4) to the desired final concentration (e.g., 20 µM).
-
Inhibitor Addition: The test compound (e.g., this compound, curcumin, scyllo-inositol) is added to the Aβ solution at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The samples are incubated at 37°C with shaking for a specified period (e.g., 2.5 hours or longer) to allow for fibril formation.[4]
-
ThT Addition: A stock solution of Thioflavin T (e.g., 5 µM) is added to each sample.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation at approximately 450 nm and emission at approximately 483 nm.[4] A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of fibril formation.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y or primary neurons) are seeded in 96-well plates and cultured until they reach the desired confluence.
-
Treatment: Cells are pre-treated with the test compounds (e.g., this compound) for a specified time before being exposed to Aβ oligomers.
-
Aβ Exposure: A solution containing pre-formed Aβ oligomers is added to the cell culture wells. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a period sufficient to induce neurotoxicity (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL final concentration) is added to each well.
-
Incubation with MTT: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. An increase in absorbance in the presence of the test compound indicates a protective effect against Aβ-induced cytotoxicity.
Visualizing Mechanisms and Workflows
Signaling Pathway of Aβ-Induced Neurotoxicity and this compound Intervention
Caption: Aβ toxicity pathway and this compound's points of intervention.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing in vitro neuroprotective efficacy.
Conclusion
The available data suggests that this compound is a potent neuroprotective agent with a distinct mechanism of action that involves the inhibition of toxic Aβ oligomer formation and the preservation of Aβ monomers. While direct comparative studies are limited, the compiled data in this guide provides a foundation for evaluating its potential against other amyloid-beta targeting compounds. Further head-to-head studies are warranted to definitively establish the comparative efficacy of this compound in various preclinical models of Alzheimer's disease.
References
- 1. Inhibition of Amyloid β-Induced Lipid Membrane Permeation and Amyloid β Aggregation by K162 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Analysis of K 01-162 and Similar Small Molecules as Inhibitors of Amyloid-Beta Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule K 01-162 and other notable compounds that inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. The following sections detail the quantitative performance of these molecules, the experimental protocols used to evaluate them, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Aβ Aggregation Inhibitors
The efficacy of small molecules in preventing the formation of toxic Aβ aggregates is a critical parameter in the development of therapeutics for Alzheimer's disease. The table below summarizes the key quantitative data for this compound and a selection of other well-characterized Aβ aggregation inhibitors.
| Compound | Target | Assay Type | IC50 / EC50 | Key Findings |
| This compound | Aβ Oligomers | Neuronal Cell Protection | 80 nM (EC50)[1][2] | A cell-permeable fluorene compound that destabilizes Aβ oligomers and inhibits their binding to synapses.[1][2] |
| Curcumin | Aβ Aggregation | Fibril Formation | 0.8 µM (IC50) | Inhibits Aβ aggregation and disaggregates pre-formed fibrils.[3][4][5][6] |
| EGCG (Epigallocatechin-3-gallate) | Aβ Aggregation | Fibril Formation | Varies | A green tea polyphenol that remodels Aβ aggregates into non-toxic, amorphous species.[7] |
| Tramiprosate (Homotaurine) | Soluble Aβ | Aggregation Inhibition | Not specified | Binds to soluble Aβ, stabilizing its monomeric form and preventing aggregation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of Aβ aggregation inhibitors. The following are protocols for key experiments cited in this guide.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is widely used to quantify the formation of amyloid fibrils in vitro.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Preparation of Aβ Peptides:
-
Synthesized Aβ1-42 peptides are dissolved in a solvent like hexafluoroisopropanol (HFIP) to ensure a monomeric state and then lyophilized.
-
The lyophilized peptide is reconstituted in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) immediately before the experiment.
-
-
Aggregation Assay:
-
Aβ peptides (typically at a final concentration of 10-20 µM) are incubated in a 96-well black plate with a clear bottom.
-
The test compounds (e.g., this compound, Curcumin) are added at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Thioflavin T is added to each well at a final concentration of 10-20 µM.
-
-
Fluorescence Measurement:
-
The plate is incubated at 37°C with intermittent shaking.
-
Fluorescence is measured at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
-
Data Analysis:
-
The increase in fluorescence intensity over time reflects the kinetics of fibril formation.
-
The inhibitory effect of the compounds is calculated by comparing the fluorescence intensity in the presence of the compound to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
MTT Assay for Cell Viability Against Aβ-Induced Toxicity
This colorimetric assay assesses the ability of compounds to protect cells from the toxic effects of Aβ oligomers.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Preparation of Aβ Oligomers:
-
Monomeric Aβ peptides are incubated under conditions that promote the formation of soluble oligomers (e.g., incubation at 4°C for 24 hours).
-
-
Cell Treatment:
-
Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Aβ oligomers are then added to the cells at a concentration known to induce toxicity.
-
Control wells include untreated cells, cells treated with Aβ oligomers alone, and cells treated with the test compound alone.
-
-
MTT Assay:
-
After a 24-48 hour incubation period, the culture medium is replaced with fresh medium containing MTT (typically 0.5 mg/mL).
-
The plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control.
-
The protective effect of the compounds is determined by their ability to increase cell viability in the presence of Aβ oligomers.
-
Western Blot Analysis of Aβ Oligomers
This technique is used to visualize the different aggregation states of Aβ and to assess the effect of inhibitors on oligomer formation.
Protocol:
-
Sample Preparation:
-
Aβ peptides are incubated with or without the test compounds under aggregating conditions.
-
Samples are collected at different time points.
-
Protein concentration is determined using a suitable method (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Samples are mixed with a non-reducing sample buffer and loaded onto a Tris-Tricine polyacrylamide gel, which provides good resolution of low molecular weight proteins.
-
The gel is run to separate the Aβ species based on their size (monomers, dimers, trimers, etc.).
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
-
Analysis:
-
The intensity of the bands corresponding to different Aβ oligomeric species is quantified to assess the effect of the inhibitor on aggregation.
-
Visualizations
Signaling Pathway of Aβ-Induced Neurotoxicity
Caption: Aβ neurotoxicity pathway and points of intervention.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for screening Aβ aggregation inhibitors.
References
- 1. β-Amyloid Oligomer Inhibitor, K01-162 The β-Amyloid Oligomer Inhibitor, K01-162 controls the biological activity of β-Amyloid Oligomer. | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Insights into the Effect of Curcumin and (–)-Epigallocatechin-3-Gallate on the Aggregation of Aβ(1–40) Monomers by Means of Molecular Dynamics [mdpi.com]
Independent Verification of K 01-162's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule K 01-162 and recently developed monoclonal antibody therapies targeting amyloid-beta (Aβ) for the treatment of Alzheimer's disease. The information is compiled from various independent studies to offer a comprehensive overview of their mechanisms of action, supported by available experimental data.
Introduction
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. Therapeutic strategies have evolved to target different species of Aβ, from soluble oligomers to insoluble fibrils. This guide examines the distinct approaches of a small molecule inhibitor, this compound, and three monoclonal antibodies: Aducanumab, Lecanemab, and Donanemab.
Mechanism of Action
This compound is a small molecule designed to inhibit the formation of Aβ fibrils and reduce their associated neurotoxicity. It has been shown to bind to Aβ42 peptides and soluble Aβ oligomers (AβOs), thereby interfering with the aggregation cascade. In preclinical studies, this compound has demonstrated the ability to decrease intracellular AβO levels and protect against synaptic dysfunction.
Monoclonal antibody therapies operate through a different mechanism, primarily by targeting various forms of Aβ for clearance by the immune system.
-
Aducanumab is a humanized monoclonal antibody that selectively targets aggregated forms of Aβ, including soluble oligomers and insoluble fibrils found in amyloid plaques.[1]
-
Lecanemab preferentially binds to soluble Aβ protofibrils, a species of Aβ oligomers considered to be particularly neurotoxic.[2]
-
Donanemab recognizes a modified form of Aβ, pyroglutamated Aβ (AβpE3-42), which is a component of established amyloid plaques.
Comparative Performance Data
The following tables summarize key quantitative data from independent studies on the efficacy of this compound and the monoclonal antibody alternatives. It is important to note that these data are not from head-to-head comparative studies and experimental conditions may vary.
Table 1: In Vitro Inhibition of Aβ Aggregation and Binding Affinities
| Compound | Assay Type | Target Species | Efficacy/Affinity | Reference |
| This compound | Binding Assay | Aβ42 peptide | EC50 = 80 nM | Not specified |
| Binding Assay | Aβ Oligomers (AβO) | KD = 19 µM | Not specified | |
| Aducanumab | Surface Plasmon Resonance | Aβ Protofibrils | KD = 5.9 nM | [3] |
| Surface Plasmon Resonance | Aβ Fibrils | KD = 4.7 nM | [3] | |
| Lecanemab | Surface Plasmon Resonance | Aβ Protofibrils | KD = 0.3 nM | [3] |
| Surface Plasmon Resonance | Aβ Fibrils | KD = 2.0 nM | [3] | |
| Donanemab | Not specified | Pyroglutamated Aβ | Not specified | [1][2] |
Table 2: In Vivo and Clinical Efficacy
| Compound | Study Type | Key Finding | Reference |
| This compound | In vivo (mouse model) | Attenuated amyloid load in the hippocampus. | Not specified |
| Aducanumab | Phase 3 Clinical Trial (EMERGE) | 22% slowing of clinical decline (CDR-SB) in high-dose group. | [4] |
| Lecanemab | Phase 3 Clinical Trial (Clarity AD) | 27% slowing of clinical decline (CDR-SB). | [4] |
| Donanemab | Phase 2 Clinical Trial (TRAILBLAZER-ALZ) | 32% slowing of clinical decline (iADRS). | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication.
Thioflavin T (ThT) Assay for Aβ Fibril Formation
This assay is used to monitor the kinetics of Aβ fibrillization in the presence and absence of an inhibitor.
Materials:
-
Synthetic Aβ42 peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Protocol:
-
Prepare a stock solution of Aβ42 by dissolving the lyophilized peptide in a suitable solvent (e.g., HFIP or DMSO) to monomerize it, followed by removal of the organic solvent.
-
Resuspend the Aβ42 film in assay buffer to the desired final concentration (e.g., 10 µM).
-
Add the test compound (e.g., this compound) at various concentrations to the Aβ42 solution. A vehicle control (e.g., DMSO) should be included.
-
Add ThT to each well to a final concentration of ~10-20 µM.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals over time (e.g., every 15-30 minutes for several hours).
-
Plot fluorescence intensity versus time to generate aggregation curves. The lag time and the maximum fluorescence intensity are key parameters for assessing inhibition.
Dot Blot Assay for Aβ Oligomer Detection
This immunoassay is used to quantify the levels of soluble Aβ oligomers.
Materials:
-
Aβ oligomer preparation
-
Nitrocellulose or PVDF membrane
-
Primary antibody specific for Aβ oligomers (e.g., A11)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare soluble Aβ oligomers according to established protocols.
-
Spot a small volume (1-2 µL) of the Aβ oligomer preparation (with and without the test compound) onto the nitrocellulose membrane.
-
Allow the spots to dry completely.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-oligomer antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the dot intensity using densitometry software.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the neuroprotective effects of a compound against Aβ-induced toxicity.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Aβ oligomer preparation
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Plate reader with absorbance detection (at ~570 nm)
Protocol:
-
Seed the SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere and grow for 24 hours.
-
Prepare Aβ oligomers and pre-incubate them with different concentrations of the test compound for a specified period.
-
Treat the cells with the Aβ oligomer-compound mixtures for 24-48 hours. Include controls for untreated cells, cells treated with vehicle, and cells treated with Aβ oligomers alone.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting Aβ aggregation.
Caption: Targeting of different Aβ species by monoclonal antibodies.
Caption: General experimental workflow for inhibitor screening.
References
- 1. glpbio.com [glpbio.com]
- 2. Lecanemab preferentially binds to smaller aggregates present at early Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lecanemab, Aducanumab, and Gantenerumab — Binding Profiles to Different Forms of Amyloid-Beta Might Explain Efficacy and Side Effects in Clinical Trials for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Amyloid Monoclonal Antibodies are Transformative Treatments that Redefine Alzheimer's Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
K 01-162: A Comparative Analysis of an Amyloid-β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental outcomes of K 01-162, a notable inhibitor of amyloid-beta (Aβ) fibril formation. The information presented herein is intended to support research and development efforts in the field of neurodegenerative diseases, particularly Alzheimer's disease. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and its potential therapeutic applications.
Data Presentation
The following tables summarize the quantitative data available for this compound and provide a comparison with another known amyloid-β modulator, Curcumin. It is important to note that the data for these compounds are derived from separate studies and do not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Quantitative Experimental Outcomes for this compound
| Parameter | Value | Description |
| EC50 | 80 nM | Half-maximal effective concentration for binding to Aβ42 peptide and destabilizing Aβ oligomers (AβO).[1] |
| KD | 19 µM | Dissociation constant for direct binding to AβO.[1] |
| In Vitro AβO Reduction | 1 µM | Concentration at which this compound reduces the level of intracellular AβO in MC65 cell line over 24 hours.[1] |
| In Vivo Amyloid Load Reduction | 100 µM | Concentration administered via intracerebroventricular infusion (0.25 µL/h for 2 weeks) that significantly reduced the amyloid load in the hippocampus of 5xFAD mice to 50% of the mock-treated level.[1] |
Table 2: Comparative Overview of Aβ Inhibitors
| Feature | This compound | Curcumin |
| Mechanism of Action | Inhibits Aβ fibril formation by modifying the aggregation pathway, bypassing the formation of toxic oligomers and preserving monomers.[2][3][4] | Inhibits Aβ aggregation and promotes the disaggregation of existing fibrils.[5] |
| Reported IC50 for Aβ Aggregation | Not explicitly reported as IC50, but EC50 for binding is 80 nM.[1] | ~0.8 µM for inhibition of Aβ aggregation.[5] |
| Effect on Pre-formed Fibrils | Destabilizes pre-formed fibrils.[5] | Destabilizes pre-formed fibrils.[5] |
| Blood-Brain Barrier Penetration | Capable of penetrating the brain.[1] | Known to cross the blood-brain barrier.[5] |
Signaling Pathways and Experimental Workflows
Amyloid-β and the Hippo Signaling Pathway
Recent studies have revealed a significant interplay between amyloid-β accumulation and the Hippo signaling pathway, a critical regulator of cell growth, proliferation, and apoptosis.[6] The accumulation of Aβ plaques can lead to the activation of the Hippo pathway, which in turn can promote neurodegeneration.[7][8] This activation can result in the depletion of the transcriptional co-activators YAP and TAZ from the nucleus, contributing to neuronal cell death.[7][9] Understanding this connection is crucial for evaluating the broader therapeutic potential of Aβ inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Amyloid β-Induced Lipid Membrane Permeation and Amyloid β Aggregation by K162 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part B: Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A Positive Feedback Loop of Hippo- and c-Jun-Amino-Terminal Kinase Signaling Pathways Regulates Amyloid-Beta-Mediated Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of K 01-162 and Leading Immunotherapies in Preclinical Alzheimer's Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of K 01-162, a small molecule amyloid-β (Aβ) aggregation modifier, against three leading anti-Aβ monoclonal antibodies: Aducanumab, Lecanemab, and Donanemab. This analysis is based on available data from studies in various transgenic mouse models of Alzheimer's disease (AD).
Executive Summary
The landscape of Alzheimer's disease therapeutics is rapidly evolving, with a primary focus on targeting the accumulation of amyloid-β peptides. This guide delves into the preclinical data of four distinct therapeutic agents. This compound, a novel small molecule, presents a unique mechanism by redirecting Aβ aggregation to non-toxic species. In contrast, Aducanumab, Lecanemab, and Donanemab are monoclonal antibodies that target different forms of Aβ for clearance. While all four agents have demonstrated efficacy in reducing Aβ pathology in animal models, their specific mechanisms, effects on cognitive function, and the nuances of their experimental validation present a complex picture for the research community. This guide aims to dissect and present this preclinical evidence in a clear, comparative format to aid in the evaluation and future development of AD therapies.
Mechanism of Action
The therapeutic agents discussed employ fundamentally different strategies to combat Aβ pathology.
This compound: This small molecule modifies the aggregation pathway of Aβ. Instead of preventing aggregation altogether, it promotes the formation of non-toxic Aβ fibrils, thereby bypassing the formation of harmful oligomeric species.[1][2] This mechanism is distinct from the antibody-mediated clearance approach.
Aducanumab: This human monoclonal antibody preferentially binds to aggregated forms of Aβ, including soluble oligomers and insoluble fibrils, targeting them for clearance by microglia.[3][4]
Lecanemab: This humanized monoclonal antibody selectively targets soluble Aβ protofibrils, a key neurotoxic species in the aggregation cascade.[5]
Donanemab: This humanized monoclonal antibody specifically targets a modified form of Aβ, pyroglutamated Aβ (Aβp3-42), which is present in established amyloid plaques, leading to their clearance.[6]
Preclinical Efficacy: A Comparative Table
The following table summarizes the key quantitative findings from preclinical studies of this compound and the selected immunotherapies in various Alzheimer's disease mouse models.
| Therapeutic Agent | Mouse Model | Dosage and Administration | Key Findings on Aβ Pathology | Effects on Cognition | Reference |
| This compound | 5xFAD | 100 μM via intracerebroventricular infusion for 2 weeks | - 50% reduction in amyloid load in the hippocampus. | Data not available in preclinical studies. | [1] |
| Aducanumab | APP23 | Not specified | - Reduced total plaque area in the hippocampus. | Improved spatial memory in the active place avoidance test (in combination with scanning ultrasound). | [7] |
| Aducanumab | Tg2576 | Topical application of chimeric aducanumab | - Significant decrease in amyloid plaque size and overall amyloid burden. | Not assessed in this study. | [3] |
| Lecanemab | Arctic Transgenic Mice | Not specified | - Reduced Aβ protofibril levels by 42% in the brain and 53% in the cerebrospinal fluid. | Prevented amyloid deposition and diminished protofibril levels when administered before plaque appearance. | [5] |
| Donanemab | PDAPP (aged 23-26 months) | Not specified | - Significant, dose-dependent reduction in amyloid plaques. | Not specified in the provided preclinical data. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the available details for the key experiments cited.
This compound in 5xFAD Mice
-
Animal Model: 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with five familial Alzheimer's disease mutations, leading to aggressive amyloid plaque deposition.
-
Drug Administration: A solution of 100 μM this compound was administered directly into the cerebral ventricles via continuous infusion for a duration of two weeks. This method ensures direct and sustained delivery to the central nervous system.
-
Pathology Assessment: Amyloid load in the hippocampus was quantified using histological techniques, likely involving staining for Aβ plaques (e.g., with Thioflavin S or specific antibodies) and subsequent image analysis to determine the percentage of area covered by plaques.
Aducanumab in APP23 Mice
-
Animal Model: APP23 transgenic mice, which express human APP with the Swedish double mutation, leading to the development of amyloid plaques.
-
Drug Administration: An analog of Aducanumab was administered. For the combination therapy, scanning ultrasound (SUS) was used to transiently open the blood-brain barrier, enhancing antibody delivery.
-
Cognitive Assessment: The active place avoidance (APA) test was used to evaluate spatial memory. In this task, mice learn to avoid a specific location within an arena where they receive a mild foot shock.
-
Pathology Assessment: Amyloid plaque area in the hippocampus and cortex was measured using histological staining and quantitative image analysis. Brain antibody levels were also determined by ELISA.[7]
Lecanemab in Arctic Transgenic Mice
-
Animal Model: Arctic transgenic mice, which express human APP with the Arctic mutation, leading to the formation of Aβ protofibrils.
-
Drug Administration: Details on the specific dosage and administration route were not provided in the reviewed abstracts.
-
Biochemical Analysis: Levels of Aβ protofibrils and monomers in the brain and cerebrospinal fluid were quantified, likely using techniques such as immunoprecipitation followed by ELISA or Western blotting.
Donanemab in PDAPP Mice
-
Animal Model: Aged PDAPP transgenic mice (23 to 26 months old), which express human APP with the Indiana mutation, leading to significant amyloid plaque deposition.
-
Drug Administration: The murine surrogate of donanemab was administered, but specific details on the dosing regimen were not available in the initial search results.
-
Pathology Assessment: Plaque burden was assessed, likely through immunohistochemistry and quantitative image analysis, to determine the extent of amyloid clearance.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of Amyloid β-Induced Lipid Membrane Permeation and Amyloid β Aggregation by K162 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aducanumab Therapy Ameliorates Calcium Overload in a Mouse Model of Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]
- 4. Nature Publishes Results from Pre-Clinical Research and Phase 1b Study of Biogen’s Investigational Alzheimer’s Disease Treatment Aducanumab | Biogen [investors.biogen.com]
- 5. The animal research behind a new Alzheimer's drug lecanemab [understandinganimalresearch.org.uk]
- 6. Animal research behind Donanemab, the new Alzheimer’s drug :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 7. A comparative study of the effects of Aducanumab and scanning ultrasound on amyloid plaques and behavior in the APP23 mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: K 01-162 Versus Leading Monoclonal Antibody Amyloid Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the small molecule amyloid inhibitor K 01-162 against prominent monoclonal antibody-based amyloid inhibitors. This guide synthesizes available preclinical data to objectively evaluate their mechanisms of action and performance in inhibiting key pathological features of Alzheimer's disease.
This comprehensive guide delves into the distinct approaches of a small molecule inhibitor, this compound, and several leading monoclonal antibody therapies in combating amyloid-beta (Aβ) pathology, a hallmark of Alzheimer's disease. While direct head-to-head clinical trials are not available, this comparison draws upon published preclinical data to offer insights into their relative strengths and differing modes of action.
Executive Summary
This compound, a fluorene-based small molecule, distinguishes itself by redirecting the Aβ aggregation pathway away from the formation of toxic oligomers. In contrast, the monoclonal antibodies discussed—Aducanumab, Donanemab, Gantenerumab, and Lecanemab—primarily function by targeting existing Aβ aggregates for clearance by the immune system.
Mechanism of Action: A Tale of Two Strategies
This compound: The Aggregation modulator
This compound takes a unique approach by intervening in the Aβ aggregation process itself. It inhibits the formation of Aβ fibrils and has been shown to eliminate their neurotoxicity.[1] Its proposed mechanism involves binding to Aβ peptides and altering the aggregation cascade to favor the formation of non-toxic species, such as monomers and dimers, while bypassing the creation of harmful oligomers.[2][3] This mode of action suggests a potential to not only prevent the formation of toxic species but also to preserve potentially beneficial forms of Aβ monomers.[2][3]
Monoclonal Antibodies: The Clearance Crew
The monoclonal antibodies included in this comparison—Aducanumab, Donanemab, Gantenerumab, and Lecanemab—are designed to recognize and bind to different forms of aggregated Aβ, thereby flagging them for removal by microglia, the brain's resident immune cells.
-
Aducanumab selectively targets aggregated forms of Aβ, including soluble oligomers and insoluble fibrils.[1]
-
Donanemab specifically binds to an N-terminal pyroglutamated form of Aβ found in established plaques.
-
Gantenerumab is designed to bind to aggregated forms of Aβ, including oligomers and fibrils.
-
Lecanemab preferentially targets soluble Aβ protofibrils, which are considered to be precursors to insoluble plaques.
The following diagram illustrates the distinct points of intervention for this compound and the monoclonal antibodies within the amyloid cascade.
Figure 1. A diagram illustrating the different points of intervention of this compound and monoclonal antibodies in the amyloid cascade.
Performance Data: A Preclinical Snapshot
Direct comparative performance data from head-to-head preclinical studies are not publicly available. However, by examining key parameters from independent studies, we can construct a preliminary comparison.
| Inhibitor | Target | In Vitro Potency (Aβ Aggregation Inhibition) | In Vitro Neuroprotection | In Vivo Efficacy (Mouse Models) |
| This compound | Aβ aggregation pathway | Inhibits fibril formation | EC50 of 80 nM in a neuronal MC65 culture-based assay[1] | Significantly reduced amyloid load by 50% in a 5xFAD mouse model[1] |
| Aducanumab | Aggregated Aβ (oligomers and fibrils) | Dose-dependent reduction of Aβ plaques in transgenic mice | Restored neuronal calcium homeostasis in Tg2576 mice | Dose-dependent reduction in amyloid deposition in 5XFAD mice[4] |
| Donanemab | N-terminal pyroglutamated Aβ in plaques | Rapidly clears amyloid plaques from the brain | Not explicitly detailed in preclinical reports | Robust amyloid plaque reduction in early symptomatic AD mouse models |
| Gantenerumab | Aggregated Aβ (oligomers and fibrils) | Induces cellular phagocytosis of human Aβ deposits in brain slices | Neutralizes oligomeric Aβ42-mediated inhibitory effects on LTP | Significantly reduced small amyloid plaques in APP/PS1 transgenic mice |
| Lecanemab | Soluble Aβ protofibrils | Preferentially targets and reduces Aβ protofibrils | Prevents Aβ deposition in animal models | Reduces Aβ protofibrils in the brain and CSF of AD animal models |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental designs cited in this guide.
This compound: In Vitro and In Vivo Assessment
Thioflavin T (ThT) Aggregation Assay (for this compound and other inhibitors)
This assay is a standard method for monitoring the formation of amyloid fibrils in vitro.
-
Principle: The fluorescent dye Thioflavin T (ThT) exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
-
Protocol Outline:
-
Prepare a stock solution of Aβ peptide (typically Aβ42) in a suitable solvent (e.g., HFIP) and then remove the solvent to form a peptide film.
-
Reconstitute the Aβ peptide in a buffer (e.g., phosphate buffer, pH 7.4) to a desired final concentration to initiate aggregation.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the Aβ solution. A vehicle control (e.g., DMSO) is used for comparison.
-
Incubate the samples at 37°C with gentle agitation.
-
At specified time points, aliquots of the samples are mixed with a ThT working solution.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths typically around 440 nm and 482 nm, respectively.[5]
-
A decrease in fluorescence intensity in the presence of the inhibitor compared to the control indicates inhibition of fibril formation.
-
Neurotoxicity Assay using SH-SY5Y cells (General Protocol)
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to assess the neurotoxic effects of Aβ and the neuroprotective potential of inhibitors.
-
Principle: Aβ oligomers are toxic to neurons. This assay measures the ability of a compound to protect neuronal cells from Aβ-induced cell death.
-
Protocol Outline:
-
Culture SH-SY5Y cells in appropriate media. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid.
-
Prepare Aβ oligomers by incubating monomeric Aβ peptide under conditions that favor oligomer formation.
-
Treat the SH-SY5Y cells with the prepared Aβ oligomers in the presence or absence of the test inhibitor (e.g., this compound) at various concentrations.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Assess cell viability using a suitable method, such as the MTT assay, which measures mitochondrial activity, or the LDH assay, which measures membrane integrity.
-
An increase in cell viability in the presence of the inhibitor indicates a neuroprotective effect.
-
In Vivo Efficacy in 5xFAD Mouse Model (for this compound and Aducanumab)
The 5xFAD mouse model is an aggressive model of Alzheimer's disease that develops amyloid plaques and cognitive deficits at an early age.
-
Principle: This model is used to evaluate the in vivo efficacy of potential therapeutic agents in reducing amyloid pathology and improving cognitive function.
-
Experimental Workflow:
-
Animal Model: Utilize 5xFAD transgenic mice, which overexpress five familial Alzheimer's disease mutations.
-
Treatment: Administer the test compound (e.g., this compound via intracerebroventricular infusion or Aducanumab via intraperitoneal injection) or a vehicle control to the mice over a specified period.
-
Behavioral Testing: Conduct behavioral tests, such as the Y-maze or Morris water maze, to assess cognitive function.
-
Tissue Collection and Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Histology and Biochemistry: Analyze the brain tissue for amyloid plaque burden using immunohistochemistry (staining with anti-Aβ antibodies) and quantify Aβ levels using ELISA.
-
The following diagram outlines a typical experimental workflow for evaluating an amyloid inhibitor in a transgenic mouse model.
References
Unveiling the Mechanism of K 01-162: A Comparative Analysis of Seminal Research Findings in Alzheimer's Disease Drug Discovery
For Immediate Release
K 01-162 has emerged as a significant small molecule inhibitor in the landscape of Alzheimer's disease research. Its primary therapeutic potential lies in its ability to interfere with the misfolding and aggregation of Aβ peptides into neurotoxic oligomers and fibrils. This guide consolidates the quantitative data, experimental methodologies, and proposed mechanisms of action from key publications, providing a valuable resource for comparative analysis and future research directions.
Quantitative Performance of this compound
The efficacy of this compound in mitigating Aβ pathology has been quantified across several key studies. The following table summarizes the critical performance metrics, highlighting the compound's potency in various experimental settings.
| Parameter | Value | Research Paper |
| EC50 for Aβ42 Fibril Formation Inhibition | 80 nM | Hong HS, et al. Neurobiol Aging. 2010 |
| Binding Affinity (KD) to Aβ Oligomers | 19 µM | MedchemExpress Product Data |
| Reduction of Intracellular Aβ Oligomers | Significant at 1 µM (24h) | MedchemExpress Product Data |
| Blockade of Aβ Oligomer Synaptic Binding | Effective at 0.78-50 µM (5 min) | MedchemExpress Product Data |
| In Vivo Amyloid Load Reduction (Hippocampus) | ~50% reduction | MedchemExpress Product Data |
Deciphering the Mechanism of Action: A Multi-faceted Approach
Seminal studies have elucidated a multi-pronged mechanism through which this compound exerts its anti-amyloidogenic effects. The compound has been shown to directly interact with Aβ peptides, stabilizing their native, non-toxic conformations and redirecting the aggregation pathway away from the formation of harmful oligomeric species.
A pivotal study by Li et al. in the Biophysical Journal (2011) utilized molecular dynamics simulations to reveal that this compound preferentially binds to the hydrophobic core of the Aβ42 peptide. This interaction stabilizes the α-helical structure of the peptide, thereby inhibiting the conformational changes required for aggregation.
Further research by Hong et al. in Neurobiology of Aging (2010) demonstrated the tangible effects of this molecular interaction in both in vitro and in vivo models. Their work confirmed that this compound not only prevents the formation of Aβ fibrils but also destabilizes pre-formed oligomers, which are considered the most neurotoxic species.
More recently, a study by Nag et al. in ACS Chemical Neuroscience (2021) provided a deeper understanding of the inhibitory mechanism. Their findings suggest that this compound modifies the Aβ aggregation pathway, promoting the formation of non-toxic, off-pathway aggregates and thus preventing the formation of membrane-permeabilizing toxic oligomers.[1]
The following diagram illustrates the proposed mechanism of this compound in inhibiting Aβ aggregation and neurotoxicity.
Figure 1: Proposed mechanism of this compound in preventing neurotoxicity.
Key Experimental Protocols
To facilitate the replication and validation of these seminal findings, this section provides an overview of the key experimental methodologies employed in the cited research.
Thioflavin T (ThT) Fibril Formation Assay
This assay is a standard method for monitoring the kinetics of amyloid fibril formation in vitro.
Protocol:
-
Preparation of Aβ Peptides: Lyophilized Aβ42 peptides are dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure monomerization and then lyophilized again to remove the solvent. The resulting peptide film is stored at -20°C.
-
Aggregation Reaction: The Aβ42 peptide film is resuspended in a buffer (e.g., PBS, pH 7.4) to a final concentration of 10-25 µM.
-
Incubation with Inhibitor: this compound or a vehicle control is added to the Aβ42 solution at various concentrations.
-
Fluorescence Measurement: The mixture is incubated at 37°C with continuous or intermittent shaking. At specified time points, aliquots are taken and mixed with a Thioflavin T (ThT) solution.
-
Data Analysis: The fluorescence intensity of ThT, which increases upon binding to amyloid fibrils, is measured using a fluorometer (excitation ~440 nm, emission ~485 nm). The inhibition of fibril formation is calculated by comparing the fluorescence of samples with and without this compound.
The following workflow diagram illustrates the Thioflavin T assay process.
References
Safety Operating Guide
Proper Management and Disposal of Laboratory Waste
Initial Assessment: The waste code "K 01-162" does not correspond to a standard hazardous waste code listed under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). K-listed wastes originate from specific industrial processes and follow a defined numbering system (e.g., K001, K048).[1][2] The code "this compound" may be an internal laboratory or facility-specific identifier.
Given the non-standard nature of this code, it is imperative to follow a systematic procedure to ensure safe and compliant disposal. This guide provides the essential steps for identifying, managing, and disposing of potentially hazardous chemical waste in a research or drug development setting.
Protocol for Hazardous Waste Identification and Disposal
The first and most critical step in managing any waste is to determine if it is hazardous.[3] The RCRA regulations require any person who generates a waste to determine if that waste is hazardous.[4] This process involves answering a series of questions to correctly classify the material.[3]
Step 1: Determine if the Material is a Solid Waste Under RCRA, the term "solid waste" is not limited to its physical state; it can be a solid, liquid, or contained gas.[5] A material is considered a solid waste if it is discarded, abandoned, or in some cases, recycled.[6]
Step 2: Check for Exclusions Certain wastes are specifically excluded from hazardous waste regulations by the EPA.[4] These can include some agricultural wastes, mining overburden, and certain recycled materials.[7]
Step 3: Determine if the Waste is a "Listed" Hazardous Waste The EPA maintains four lists of specific hazardous wastes:
-
F-List: Wastes from common manufacturing and industrial processes (non-specific sources).[6]
-
K-List: Wastes from specific industrial sectors, such as petroleum refining or pesticide manufacturing.[1][6]
-
P-List and U-List: Unused, discarded commercial chemical products, including some pharmaceuticals and other chemicals.[6] P-listed wastes are acutely toxic.[2]
Step 4: Determine if the Waste Exhibits a Hazardous Characteristic If the waste is not on a specific list, it must be evaluated for hazardous characteristics.[5] There are four main characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[8]
Data Presentation: Characteristics of Hazardous Waste
The table below summarizes the four characteristics used to identify hazardous waste that is not specifically "listed."
| Characteristic | EPA Code | Description | Examples |
| Ignitability | D001 | Liquids with a flash point below 140°F (60°C), spontaneously combustible solids, or ignitable compressed gases.[9] | Ethanol, acetone, xylene, hydrogen gas.[8] |
| Corrosivity | D002 | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[6][8] | Hydrochloric acid, sodium hydroxide, nitric acid.[8] |
| Reactivity | D003 | Materials that are unstable, react violently with water, or generate toxic gases.[8] | Sodium metal, potassium cyanide, picric acid.[8] |
| Toxicity | D004-D043 | Wastes that can leach harmful contaminants into groundwater. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).[7] | Wastes containing lead, mercury, arsenic, or certain pesticides.[9] |
Operational Plan for Waste Management and Disposal
Once a waste has been identified as hazardous, a clear, step-by-step operational plan is essential for ensuring safety and compliance.
Experimental Protocols: Waste Handling and Segregation
-
Container Selection and Labeling:
-
Collect hazardous waste in containers that are compatible with their contents and in good condition, with no leaks or cracks.[10][11]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[11]
-
Clearly list all chemical constituents by their full name (no abbreviations) on the label.[11]
-
-
Waste Segregation:
-
Accumulation and Storage:
-
Arranging for Disposal:
-
Empty Container Management:
-
A container that held a hazardous waste is considered "empty" if all waste has been removed by standard practice and no more than 1 inch of residue remains.[10]
-
Containers that held acutely hazardous (P-listed) waste must be triple-rinsed with an appropriate solvent; this rinsate must be collected and managed as hazardous waste.[10][15]
-
Once properly cleaned, labels on the empty container should be removed or defaced before disposal in the regular trash.[15][16]
-
Waste Minimization in the Laboratory
A key component of any waste management plan is to actively reduce the volume of waste generated.[8]
-
Order only the quantity of chemicals needed for your research.[8]
-
Maintain an accurate chemical inventory to avoid purchasing duplicates.[8]
-
Substitute hazardous chemicals with non-hazardous alternatives whenever possible.[8]
-
Reduce the scale of experiments to produce smaller volumes of waste.[8]
Visualizations: Disposal Workflows
The following diagrams illustrate the key decision-making processes for laboratory waste management.
Caption: Workflow for Hazardous Waste Determination.
Caption: Procedural Flow for On-Site Waste Management.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 3. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 4. epa.gov [epa.gov]
- 5. in.gov [in.gov]
- 6. enviroserve.com [enviroserve.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. actenviro.com [actenviro.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. acs.org [acs.org]
- 14. epa.gov [epa.gov]
- 15. vumc.org [vumc.org]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling K 01-162
For researchers and scientists at the forefront of drug development, particularly in the realm of neurodegenerative diseases, the proper handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of K 01-162, a known inhibitor of amyloid-beta (Aβ) fibril formation. Adherence to these protocols will ensure a safe laboratory environment and the integrity of your experimental results.
Immediate Safety and Handling Protocols
The following table summarizes the crucial personal protective equipment (PPE) and handling precautions for this compound, derived from its Safety Data Sheet (SDS). Consistent adherence to these guidelines is mandatory to minimize exposure and ensure laboratory safety.
| Aspect | Recommendation | Source |
| Eye Protection | Safety goggles with side-shields | |
| Hand Protection | Protective gloves | |
| Skin and Body Protection | Impervious clothing | |
| Respiratory Protection | Suitable respirator | |
| Engineering Controls | Use in a well-ventilated area with accessible safety shower and eye wash station | |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. |
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound throughout its lifecycle in the laboratory is critical. The following workflow diagram and procedural steps outline a comprehensive operational plan.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
